Technical Documentation Center

2-(tert-Butyl)oxazole-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(tert-Butyl)oxazole-4-carbaldehyde

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(tert-Butyl)oxazole-4-carbaldehyde: A Versatile Heterocyclic Building Block

Abstract This technical guide provides a comprehensive overview of 2-(tert-Butyl)oxazole-4-carbaldehyde, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(tert-Butyl)oxazole-4-carbaldehyde, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document elucidates its chemical structure, physicochemical properties, and CAS number. It further explores robust synthetic pathways, highlights its strategic applications in medicinal chemistry, and furnishes detailed experimental protocols for its derivatization. Safety, handling, and storage protocols are also discussed to ensure safe and effective laboratory use. This guide serves as an authoritative resource, grounded in scientific literature, to facilitate the use of this valuable compound in creating novel molecular architectures and advancing drug discovery programs.

Introduction to 2-(tert-Butyl)oxazole-4-carbaldehyde

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the oxazole nucleus being a particularly privileged scaffold. Oxazole and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 2-(tert-Butyl)oxazole-4-carbaldehyde emerges as a highly valuable building block within this class. Its structure is strategically functionalized:

  • The Oxazole Core: A five-membered aromatic heterocycle that is relatively stable and acts as a bioisostere for amide and ester functionalities, often improving metabolic stability and pharmacokinetic profiles.[2]

  • The Aldehyde Group at C4: This reactive functional group serves as a versatile chemical handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries.[3]

  • The tert-Butyl Group at C2: This bulky, lipophilic group can significantly influence the molecule's pharmacological profile. It can enhance binding affinity through hydrophobic interactions, improve metabolic stability by sterically hindering enzymatic degradation, and modulate solubility.

This combination of features makes 2-(tert-Butyl)oxazole-4-carbaldehyde an ideal starting point for synthesizing more complex molecules aimed at various therapeutic targets.

Physicochemical Properties and Structural Elucidation

The fundamental identity and properties of 2-(tert-Butyl)oxazole-4-carbaldehyde are summarized below. These identifiers are crucial for accurate sourcing, documentation, and regulatory compliance.

PropertyValueSource
CAS Number 1512452-84-4[4]
IUPAC Name 2-tert-butyl-1,3-oxazole-4-carbaldehyde[4]
Molecular Formula C₈H₁₁NO₂[4]
Molecular Weight 153.18 g/mol [4]
Canonical SMILES CC(C)(C)C1=NC(C=O)=CO1[4]
InChI InChI=1S/C8H11NO2/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3[4]
InChI Key SXYHWTSBNMUSEX-UHFFFAOYSA-N[4]
Appearance Off-white to yellow powder (typical for similar compounds)[3]
Purity ≥ 95% (typical commercial grade)[4]

Structural confirmation is typically achieved through standard spectroscopic methods. ¹H NMR spectroscopy would be expected to show a characteristic singlet for the aldehydic proton, a singlet for the oxazole ring proton, and a singlet for the nine equivalent protons of the tert-butyl group. FT-IR spectroscopy would reveal a strong carbonyl (C=O) stretch from the aldehyde.

Synthesis and Mechanistic Insights

While numerous methods exist for synthesizing oxazole cores, a practical and general approach for preparing 2,4-disubstituted oxazoles often begins with α-amino acids.[5] A plausible synthetic route to 2-(tert-Butyl)oxazole-4-carbaldehyde involves the cyclodehydration of an intermediate α-acylamino aldehyde.

The causality behind this synthetic choice is rooted in the ready availability of starting materials and the robustness of the cyclization step. The use of a dehydrating agent like triphenylphosphine/hexachloroethane or Burgess reagent is effective for forming the oxazole ring from the acylamino carbonyl precursor under relatively mild conditions.

Synthesis_Workflow Figure 1: Plausible Synthetic Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclodehydration Start Serine Methyl Ester Derivative Reagent1 Pivaloyl Chloride, Et3N, DCM Start->Reagent1 Intermediate1 N-Pivaloyl Serine Derivative Reagent1->Intermediate1 Reagent2 Dess-Martin Periodinane or Swern Oxidation Intermediate1->Reagent2 Intermediate2 α-Acylamino Aldehyde Reagent2->Intermediate2 Reagent3 Dehydrating Agent (e.g., PPh3/C2Cl6) Intermediate2->Reagent3 FinalProduct 2-(tert-Butyl)oxazole- 4-carbaldehyde Reagent3->FinalProduct

Caption: Figure 1: Plausible Synthetic Workflow

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(tert-Butyl)oxazole-4-carbaldehyde lies in its role as a versatile intermediate for generating libraries of drug-like molecules.[1][3] The aldehyde functionality is a gateway to numerous C-C and C-N bond-forming reactions.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) yields amino derivatives, a common strategy for introducing basic centers to modulate solubility and target interactions.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde to alkenes, allowing for the extension of carbon chains and the introduction of conjugated systems.

  • Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile) provides access to more complex heterocyclic systems or functionalized side chains.

  • Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde creates secondary alcohols, which can be further functionalized.

The oxazole core itself is a key pharmacophore in many FDA-approved drugs, underscoring its importance in successful drug design.[2] This building block allows for the exploration of chemical space around a proven scaffold.

Chemical_Utility Figure 2: Role as a Versatile Intermediate cluster_derivatives Derivative Classes Core 2-(tert-Butyl)oxazole- 4-carbaldehyde Amines Aminomethyl Derivatives Core->Amines Reductive Amination Alkenes Styryl & Vinyl Derivatives Core->Alkenes Wittig/HWE Olefination Alcohols Secondary Alcohols Core->Alcohols Grignard Addition Acids Carboxylic Acids (via Oxidation) Core->Acids Jones/Pinnick Oxidation

Caption: Figure 2: Role as a Versatile Intermediate

Experimental Protocols

To illustrate the utility of the title compound, a representative protocol for a standard derivatization—reductive amination—is provided below. This protocol is a self-validating system, incorporating steps for reaction monitoring, workup, purification, and characterization.

Protocol: Synthesis of N-Benzyl-1-(2-(tert-butyl)oxazol-4-yl)methanamine

  • Reaction Setup: To a solution of 2-(tert-Butyl)oxazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the intermediate imine.

  • Aqueous Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Safety, Handling, and Storage

As a laboratory chemical, 2-(tert-Butyl)oxazole-4-carbaldehyde must be handled with appropriate care. The following information is synthesized from typical Safety Data Sheets (SDS) for similar chemical entities.

  • GHS Pictogram: GHS07 (Harmful/Irritant).[4]

  • Signal Word: Warning.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4][6]

    • H319: Causes serious eye irritation.[4][6]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[4][6][7]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6][7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[6][8] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Keep container tightly closed.[6] Store in a cool, dry, and well-ventilated place.[6][8]

Conclusion

2-(tert-Butyl)oxazole-4-carbaldehyde is a potent and versatile building block for chemical synthesis and drug discovery. Its well-defined structure, featuring a stable oxazole core, a reactive aldehyde handle, and a modulating tert-butyl group, provides an excellent platform for developing novel compounds with significant therapeutic potential. The synthetic accessibility and diverse reactivity of this compound ensure its continued relevance in the pursuit of new molecular entities to address unmet medical needs.

References

  • ChemWhat. (n.d.). 2-(tert-Butyl)oxazole-4-carboxylic acid CAS#: 1060816-08-1. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (2014, March 12). SAFETY DATA SHEET. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Journal of the Indian Chemical Society, 93, 898-929.
  • Al-Azzawi, W. A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
  • PubChemLite. (n.d.). 5-tert-butyl-1,2-oxazole-4-carbaldehyde. Retrieved from [Link]

  • Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(tert-butyl)oxazole-5-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Oxazole-4-carbaldehyde. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methyl-oxazole-4-carbaldehyde. Retrieved from [Link]

  • Phillips, A. J., & Uto, Y. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668.
  • Sharma, A., et al. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
  • Singh, U. P., & Singh, R. P. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29). Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(tert-Butyl)oxazole-4-carbaldehyde in Organic Solvents

Introduction 2-(tert-Butyl)oxazole-4-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Its utility in synthetic schemes and biological screening is often contingent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(tert-Butyl)oxazole-4-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Its utility in synthetic schemes and biological screening is often contingent on its behavior in various solvents. A thorough understanding of its solubility is paramount for researchers in optimizing reaction conditions, purification protocols, and formulation strategies.[4] This guide provides a comprehensive overview of the predicted solubility of 2-(tert-Butyl)oxazole-4-carbaldehyde, alongside detailed experimental protocols for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5] An analysis of the molecular structure of 2-(tert-Butyl)oxazole-4-carbaldehyde allows for a reasoned prediction of its solubility across a spectrum of organic solvents.

The molecule possesses a moderately polar oxazole ring containing both oxygen and nitrogen atoms, which can act as hydrogen bond acceptors.[5][6] The presence of the aldehyde group further contributes to the molecule's polarity. Conversely, the bulky nonpolar tert-butyl group will favor solubility in less polar solvents. This structural dichotomy suggests that 2-(tert-Butyl)oxazole-4-carbaldehyde will exhibit a nuanced solubility profile.

Predicted Solubility in Various Solvent Classes:
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)SolubleThese solvents can engage in dipole-dipole interactions with the polar oxazole ring and the aldehyde group.[5] The absence of solvent-based hydrogen bond donation prevents competition with intramolecular or intermolecular interactions of the solute.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents possess a good balance of polarity and are capable of solvating a wide array of organic molecules, including those with moderate polarity like the target compound.[5]
Polar Protic Methanol, EthanolModerately Soluble to SolubleThe hydroxyl groups of these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the oxazole ring and the aldehyde oxygen. However, the nonpolar tert-butyl group may limit high solubility.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe nonpolar character of these solvents will interact favorably with the tert-butyl group, but the polar functionalities of the oxazole and aldehyde will limit overall miscibility, particularly in highly nonpolar solvents like hexane.[5]

Experimental Determination of Solubility

To obtain precise and accurate solubility data, empirical determination is essential. The following protocols outline methods for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a variety of solvents and is useful for initial screening.[5]

Protocol:

  • Add approximately 10-20 mg of 2-(tert-Butyl)oxazole-4-carbaldehyde to a small test tube.

  • Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.

  • After each addition, vortex or vigorously shake the test tube for 30-60 seconds.[5]

  • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Record the compound as:

    • Soluble: If the entire solid dissolves.

    • Sparingly Soluble: If a small portion of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.[5]

Diagram of Qualitative Solubility Workflow

G cluster_0 Qualitative Solubility Assessment A Add 10-20 mg of Compound to Test Tube B Add 0.2 mL Solvent Increment A->B C Vortex/Shake for 30-60s B->C D Visually Inspect for Undissolved Solid C->D E More Solvent to Add? (up to 1 mL) D->E E->B Yes F Record Observation E->F No G cluster_1 Quantitative Solubility Determination A Add Excess Compound to Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Allow Excess Solid to Settle B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Quantify by UV-Vis or HPLC E->F G Calculate Solubility F->G

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of 2-(tert-Butyl)oxazole-4-carbaldehyde:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. [7]It is therefore crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility. A systematic investigation across a range of solvents with varying polarities is recommended.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Conclusion

References

Sources

Foundational

Technical Guide: Synthesis and Application of 2-Substituted Oxazole-4-Carbaldehyde Derivatives

Executive Summary The 2-substituted oxazole-4-carbaldehyde scaffold represents a critical "warhead" intermediate in medicinal chemistry. Unlike its 5-substituted counterparts, the 4-carbaldehyde position offers unique ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted oxazole-4-carbaldehyde scaffold represents a critical "warhead" intermediate in medicinal chemistry. Unlike its 5-substituted counterparts, the 4-carbaldehyde position offers unique vector geometry for accessing enzyme pockets (e.g., PDE4, kinases) and serves as a versatile electrophilic handle for reductive aminations, Wittig olefinations, and condensation reactions.

This guide provides a rigorous technical analysis of the synthesis, reactivity, and biological application of this moiety. It prioritizes the Hantzsch-type cyclization followed by controlled reduction as the most scalable industrial route, while offering self-validating experimental protocols for bench scientists.

Part 1: Structural Significance & Pharmacophore Analysis

The oxazole ring functions as a non-classical bioisostere for amides and esters, offering improved metabolic stability against hydrolysis while maintaining hydrogen-bond acceptor capabilities.

Key Structural Features:
  • C2-Position (Variable Region): The substituent at C2 (derived from the starting amide) dictates lipophilicity (

    
    ) and target specificity. Bulky aryl groups here often facilitate 
    
    
    
    stacking interactions within active sites.
  • C4-Aldehyde (The "Handle"): This electrophilic center allows for the rapid generation of diverse libraries. In drug design, it is frequently converted to:

    • Schiff Bases/Amines: For solubility and H-bond donors.

    • Vinyl Linkers: via Wittig/Horner-Wadsworth-Emmons reactions.

    • Heterocyclic Fusions: Imidazopyridines or similar bicyclic systems.

FeatureMedicinal Chemistry Function
Oxazole Nitrogen (N3) Weak H-bond acceptor (

); interacts with Ser/Thr residues.
Oxazole Oxygen (O1) Reduces ring basicity; contributes to dipole alignment.
C4-Formyl Group High reactivity electrophile; susceptible to nucleophilic attack; metabolic liability if left unconverted (aldehyde oxidase substrate).

Part 2: Synthetic Strategies

The synthesis of 2-substituted oxazole-4-carbaldehydes is non-trivial due to the sensitivity of the oxazole ring to ring-opening under harsh acidic conditions. The most robust pathway involves the construction of the oxazole core bearing an ester at C4, followed by redox manipulation.

The "Gold Standard" Pathway: Modified Cornforth/Hantzsch Cyclization

This route ensures correct regiochemistry (2,4-substitution) which is often difficult to achieve via direct functionalization (e.g., Vilsmeier-Haack) which favors the C5 position.

Workflow Visualization

The following diagram outlines the logical flow from acyclic precursors to the target aldehyde.

OxazoleSynthesis Start Primary Amide (R-CONH2) Inter Intermediate (Ethyl 2-substituted oxazole-4-carboxylate) Start->Inter Cyclization (Reflux/Solvent-free) Reagent Ethyl Bromopyruvate Reagent->Inter Branch Redox Choice Inter->Branch RouteA Direct Reduction (DIBAL-H, -78°C) Branch->RouteA Method A (High Risk/Reward) RouteB1 Full Reduction (LiAlH4 or DIBAL) Branch->RouteB1 Method B (High Reliability) Target Target Aldehyde (2-Substituted oxazole-4-carbaldehyde) RouteA->Target RouteB2 Alcohol Oxidation (MnO2 or Swern) RouteB1->RouteB2 RouteB2->Target

Caption: Synthetic workflow for 2-substituted oxazole-4-carbaldehydes favoring the ester intermediate.

Method A: Direct Reduction (DIBAL-H)
  • Mechanism: Diisobutylaluminum hydride (DIBAL-H) forms a stable tetrahedral aluminum-hemiacetal intermediate at -78°C. This intermediate does not collapse to the aldehyde until the acidic quench, preventing over-reduction to the alcohol.

  • Pros: Single step from the ester.

  • Cons: Requires strict temperature control. If the temperature rises above -60°C, the intermediate collapses, and the aldehyde is reduced to the alcohol.

Method B: Reduction-Oxidation Sequence (The "Safety" Route)
  • Step 1: Complete reduction of the ester to the primary alcohol using

    
     or excess DIBAL-H.
    
  • Step 2: Selective oxidation of the alcohol to the aldehyde using Activated Manganese Dioxide (

    
    ) or Dess-Martin Periodinane (DMP).
    
  • Pros: Highly reproducible; insensitive to slight temperature fluctuations.

  • Cons: Two steps.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of Ethyl 2-Phenyloxazole-4-carboxylate (Precursor)

Rationale: This creates the 2,4-scaffold.

  • Reagents: Benzamide (10 mmol), Ethyl Bromopyruvate (11 mmol).

  • Procedure:

    • Mix reagents in a round-bottom flask (solvent-free or minimal EtOH).

    • Heat to 100-120°C for 2 hours. Validation: The mixture will melt and then resolidify or darken.

    • Cool and triturate with diethyl ether.

    • Filter the solid (hydrobromide salt).

    • Cyclization/Dehydration: Reflux the solid in ethanol (or acetic acid) for 4 hours.

    • Neutralize with

      
       and extract with EtOAc.
      
  • Validation Point: TLC (Hexane:EtOAc 3:1). The ester usually appears as a UV-active spot at

    
    .
    
Protocol 2: Controlled DIBAL-H Reduction (Ester Aldehyde)

Rationale: Direct access to the aldehyde requiring precise cryogenics.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Dissolution: Dissolve ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 20 minutes via syringe pump or pressure-equalizing funnel.

    • Critical Control: The internal temperature must not exceed -70°C.

  • Incubation: Stir at -78°C for 2 hours.

  • Quench: Add anhydrous Methanol (5 eq) dropwise at -78°C. Then add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate).

  • Workup: Warm to Room Temperature (RT) and stir vigorously for 1 hour (emulsion breakdown). Extract with DCM.

  • Validation Point:

    • NMR: Look for the aldehyde proton singlet at

      
       ppm.
      
    • Absence: Disappearance of the ethyl quartet (

      
      ) and triplet (
      
      
      
      ).
Protocol 3: MnO2 Oxidation (Alcohol Aldehyde)

Rationale: Use this if Protocol 2 yields the alcohol (over-reduction).

  • Activation: Use "Activated

    
    " (dried at 110°C for 12h prior to use).
    
  • Reaction: Dissolve (2-phenyloxazol-4-yl)methanol (1.0 eq) in DCM or Chloroform.

  • Addition: Add Activated

    
     (10.0 eq). Note: Large excess is standard due to surface area dependence.
    
  • Stirring: Stir at RT for 12-24 hours.

  • Filtration: Filter through a pad of Celite to remove manganese salts.

  • Validation Point: Conversion of the methylene doublet (

    
    , 
    
    
    
    ) to the aldehyde singlet.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5]

The 2-substituted oxazole-4-carbaldehyde is a gateway to diverse bioactive classes.

Biological Activity Profile[1][2][3][6][7]
Therapeutic AreaMechanismExample CompoundRef
Anticancer Tyrosine Kinase InhibitionMubritinib analogs (C4-linked)[1]
Anti-inflammatory PDE4B Inhibition2,4-disubstituted oxazole-pyrazoles[2]
Antimicrobial Cell wall synthesis interference2-Aryl-oxazole-4-carbaldehyde Schiff bases[3]
Antitubercular Enoyl-ACP reductase inhibitionOxazole-linked hydrazones[4]
Case Study: PDE4 Inhibitors

Researchers have utilized the oxazole-4-carbaldehyde to synthesize pyrazole derivatives. The aldehyde is condensed with hydrazine derivatives to form a hydrazone linker, which positions the distal pyrazole ring to interact with the metal-binding pocket of the Phosphodiesterase-4 (PDE4) enzyme.

Signaling Pathway Context

The following diagram illustrates where these inhibitors intervene in the inflammatory cascade.

PDE4Pathway Stimulus Inflammatory Stimulus (LPS/Antigen) Receptor GPCR Activation Stimulus->Receptor ATP ATP Receptor->ATP cAMP cAMP (Anti-inflammatory) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 Effect Decreased TNF-alpha Cytokine Release cAMP->Effect Accumulation Signaling PDE4 PDE4 Enzyme PDE4->cAMP Degrades Inhibitor Oxazole Inhibitor Inhibitor->PDE4 Blocks

Caption: Mechanism of action for Oxazole-based PDE4 inhibitors preventing cAMP hydrolysis.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 16. [Link][1]

  • Cui, Z., et al. (2017). Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 25(6), 1963-1975. [Link]

  • Graham, S. L., et al. (1989). Topically active carbonic anhydrase inhibitors. 2. Benzofuran- and indole-2-sulfonamides. Journal of Medicinal Chemistry, 32(12), 2548–2554. (Validation of DIBAL reduction on heterocycles). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Oxazoles. (General reference for Cornforth/Hantzsch cyclization). [Link]

  • Tomi, I. H. R., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Batt, D. G., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[2] Reaction Chemistry & Engineering. (MnO2 Oxidation Protocol).[3][4] [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of 2-(tert-Butyl)oxazole-4-carbaldehyde

Introduction The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 2-(tert-Butyl)oxazole-4-carbaldehyde is a valuable heterocyclic building block within this class, featuring a reactive aldehyde group that makes it a key intermediate for the synthesis of more complex molecular architectures in drug discovery and materials science.[4][5] Its utility in creating novel pharmaceuticals necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.[4]

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety data, hazards, and essential handling procedures for 2-(tert-Butyl)oxazole-4-carbaldehyde. Moving beyond a simple recitation of safety data sheet (SDS) information, we will delve into the causality behind recommended safety measures, ensuring a self-validating system of protocols grounded in authoritative data.

Chemical Identity and Properties

A precise understanding of the compound's basic properties is the foundation of a robust safety assessment.

PropertyValueSource
IUPAC Name 2-tert-butyl-1,3-oxazole-4-carbaldehyde[6]
CAS Number 1512452-84-4[6]
Molecular Formula C₈H₁₁NO₂[7][8]
Molecular Weight 153.18 g/mol [7][8]
Purity ≥ 95% (Typical)[6][8]
LogP 2.22[8]
Physical Appearance Off-white to yellow powder (General for related compounds)[4]
Air Sensitivity Noted as potentially air-sensitive.[9]

Comprehensive Hazard Assessment

2-(tert-Butyl)oxazole-4-carbaldehyde is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity upon exposure.

GHS Hazard Classification
PictogramGHS CodeHazard StatementSource

GHS07Signal Word: Warning [8]
H302Harmful if swallowed.[8]
H315Causes skin irritation.[8]
H319Causes serious eye irritation.[8]
H335May cause respiratory irritation.[8]
Analysis of Hazards
  • Acute Oral Toxicity (H302): Ingestion of this compound can be harmful.[8] Symptoms may include soreness of the mouth and throat, nausea, and stomach pain.[9] This hazard underscores the critical importance of preventing ingestion through strict hygiene practices, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling.[8]

  • Skin and Eye Irritation (H315 & H319): Direct contact is a primary concern. The compound can cause skin irritation, characterized by redness and discomfort at the site of contact.[8][9] More significantly, it poses a risk of serious eye irritation, which may involve redness and profuse watering.[8][9] This necessitates the mandatory use of appropriate gloves and safety glasses or goggles.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract, potentially causing a feeling of tightness in the chest.[8][9] This hazard dictates that all handling of the solid compound, especially weighing and transferring, must be performed in a well-ventilated area, preferably within a chemical fume hood.[9]

Caption: GHS Hazard Profile for the compound.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for safe handling.

Engineering Controls

The primary engineering control is the mandatory use of a chemical fume hood for all operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions.[9] This is a non-negotiable control measure directly linked to mitigating the respiratory irritation hazard (H335). The area must be well-ventilated to disperse any fugitive emissions.[9] An emergency eye wash station and safety shower must be readily accessible.[9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards identified.

  • Hand Protection: Wear impermeable gloves (e.g., nitrile) at all times when handling the compound or contaminated equipment.[9]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[9] For operations with a higher risk of splashing, chemical safety goggles are recommended.

  • Skin and Body Protection: An impermeable protective lab coat is required to prevent skin contact.[9] Ensure clothing fully covers exposed skin.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, a self-contained breathing apparatus (SCBA) must be available for emergency situations.[9]

Safe_Handling_Workflow start START: Retrieve from Storage storage_check Verify Inert Atmosphere (If applicable) start->storage_check ppe Don Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves storage_check->ppe fume_hood Perform All Manipulations in Chemical Fume Hood ppe->fume_hood weighing Weigh Compound Carefully (Avoid generating dust) fume_hood->weighing reaction Add to Reaction Vessel weighing->reaction cleanup Decontaminate & Clean Glassware/Surfaces reaction->cleanup waste Dispose of Waste in Labeled Hazardous Waste Container cleanup->waste end END: Wash Hands Thoroughly waste->end

Caption: Experimental workflow for safe handling.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all required PPE, spill cleanup materials, and waste containers are ready.

  • Retrieval: Retrieve the container from storage. Given its potential air sensitivity, it may be stored under an inert gas like Argon; be prepared to handle it accordingly.[9]

  • Manipulation:

    • Wash hands and don all required PPE as detailed in section 3.2.[8]

    • Carefully open the container inside the fume hood.

    • Use a spatula to weigh the desired amount of the solid onto weighing paper or into a tared vessel. Perform this action gently to minimize the creation of airborne dust.

    • Transfer the compound to the reaction vessel.

  • Post-Handling:

    • Tightly seal the main container, purging with inert gas if necessary, and return it to its designated storage location.

    • Clean any contaminated surfaces and equipment.

    • Dispose of contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled hazardous waste container.

    • Remove PPE and wash hands thoroughly with soap and water.[8]

Storage and Incompatibilities

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a cool, well-ventilated area in the original, tightly closed container.[9] Some suppliers recommend storage under an inert gas like Argon due to air sensitivity.[9]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Exposure RouteFirst-Aid ProtocolSource
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[8][9]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If irritation persists, seek medical advice.[8][9]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.[8][9]
Ingestion IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8][9]

Conclusion

2-(tert-Butyl)oxazole-4-carbaldehyde is a reactive and useful building block for chemical synthesis. Its hazard profile—characterized by acute oral toxicity and irritation to the skin, eyes, and respiratory system—is manageable through the diligent application of standard chemical safety protocols. The foundational principles of risk mitigation—utilizing engineering controls like fume hoods, consistently wearing appropriate PPE, and adhering to strict handling procedures—are paramount. By understanding the specific hazards and the rationale behind these safety measures, researchers can confidently and safely leverage this compound in the pursuit of novel drug candidates and materials.

References

  • Shanghai Canbi Pharma Ltd. (2014).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • BLDpharm. (n.d.). 4-tert-Butyl-1,3-oxazole-2-carbaldehyde.
  • Fluorochem. (n.d.). 2-TERT-BUTYL-1,3-OXAZOLE-4-CARBALDEHYDE.
  • CymitQuimica. (2024).
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2,7-Di-tert-butyl-9H-carbazole.
  • ECHEMI. (n.d.). Oxazole-4-carbaldehyde.
  • Unknown Source. (2025).
  • ChemWhat. (n.d.). 2-(tert-Butyl)oxazole-4-carboxylic acid.
  • Fluorochem. (n.d.). 4-(TERT-BUTYL)OXAZOLE-2-CARBALDEHYDE.
  • Joshi, S. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • PubChem. (n.d.). 1,2-Oxazole-4-carbaldehyde.
  • Chem-Impex. (n.d.). 2-Methyl-oxazole-4-carbaldehyde.
  • Neha, K. et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • PubChemLite. (2025). 5-tert-butyl-1,2-oxazole-4-carbaldehyde.
  • Unknown Source. (n.d.). General Synthesis of 2-Substituted Benzoxazoles. PMC.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Unknown Source. (2019).

Sources

Foundational

molecular weight and formula of 2-(tert-Butyl)oxazole-4-carbaldehyde

Executive Summary 2-(tert-Butyl)oxazole-4-carbaldehyde (CAS: 1512452-84-4) is a specialized heterocyclic building block utilized in advanced medicinal chemistry. Characterized by a sterically demanding tert-butyl group a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(tert-Butyl)oxazole-4-carbaldehyde (CAS: 1512452-84-4) is a specialized heterocyclic building block utilized in advanced medicinal chemistry. Characterized by a sterically demanding tert-butyl group at the C2 position and a reactive formyl handle at C4, this compound serves as a critical intermediate for synthesizing biologically active agents, particularly in the development of antitubercular and anticancer therapeutics. Its unique structural geometry combines lipophilicity (via the tert-butyl moiety) with versatile electrophilicity, making it a preferred scaffold for fragment-based drug design.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The precise molecular characterization of 2-(tert-Butyl)oxazole-4-carbaldehyde is derived from its atomic composition and structural connectivity.

Core Data
PropertySpecification
CAS Registry Number 1512452-84-4
IUPAC Name 2-tert-Butyl-1,3-oxazole-4-carbaldehyde
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES CC(C)(C)C1=NC(C=O)=CO1
InChI Key SXYHWTSBNMUSEX-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a 1,3-oxazole ring system.

  • Position 2: Substituted with a tert-butyl group (

    
    ), providing significant steric bulk and metabolic stability against nucleophilic attack at this typically vulnerable position.
    
  • Position 4: Substituted with a formyl group (

    
    ), serving as the primary vector for chemical diversification.
    
  • Position 5: Unsubstituted (protonated), maintaining aromatic character and allowing for potential electrophilic aromatic substitution if required.

Calculated Physicochemical Parameters
  • LogP (Predicted): ~2.2 (Indicates moderate lipophilicity, suitable for cell membrane penetration).

  • H-Bond Acceptors: 2 (Nitrogen and Oxygen of the aldehyde).

  • H-Bond Donors: 0.

  • Topological Polar Surface Area (TPSA): ~43 Ų.

Part 2: Synthetic Pathways[3][5][6]

The synthesis of 2-(tert-Butyl)oxazole-4-carbaldehyde typically proceeds through the cyclization of acyclic precursors to form the oxazole core, followed by functional group manipulation. The most robust route involves the Hantzsch-type condensation followed by controlled reduction.

Workflow Diagram: Total Synthesis

The following diagram outlines the conversion of pivalamide to the target aldehyde via an ester intermediate.

SynthesisPath Figure 1: Synthetic route from acyclic precursors to the target aldehyde. Start Pivalamide (tert-Butyl amide) Intermediate Ethyl 2-(tert-butyl)oxazole- 4-carboxylate Start->Intermediate Cyclocondensation (EtOH, Reflux) Reagent1 Ethyl Bromopyruvate Reagent1->Intermediate Product 2-(tert-Butyl)oxazole- 4-carbaldehyde Intermediate->Product Selective Reduction Reagent2 DIBAL-H (-78°C) Reagent2->Product

Detailed Protocol
Step 1: Cyclocondensation (Formation of the Oxazole Core)

The formation of the oxazole ring is achieved by reacting pivalamide with ethyl bromopyruvate. This reaction exploits the nucleophilicity of the amide oxygen and nitrogen.

  • Reagents: Pivalamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux for 6–12 hours.

  • Mechanism: The amide attacks the ketone of the pyruvate, followed by cyclization and dehydration.

  • Work-up: Concentrate solvent; neutralize with aqueous

    
    ; extract with Ethyl Acetate.
    
  • Intermediate: Ethyl 2-(tert-butyl)oxazole-4-carboxylate.

Step 2: Selective Reduction (Ester to Aldehyde)

Direct reduction of the ester to the aldehyde requires precise control to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice due to its ability to form a stable tetrahedral aluminate intermediate at low temperatures.

  • Reagents: Ethyl 2-(tert-butyl)oxazole-4-carboxylate (1.0 eq), DIBAL-H (1.1 eq, 1.0 M in Toluene).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Conditions:

    • Cool solution of ester to -78°C (Dry ice/Acetone bath).

    • Add DIBAL-H dropwise over 30 minutes.

    • Stir at -78°C for 2 hours.

  • Quench (Critical):

    • Add Methanol (excess) at -78°C to destroy excess hydride.

    • Add saturated aqueous Rochelle’s salt (Potassium sodium tartrate) solution.

    • Warm to room temperature and stir vigorously until two clear layers form (breaks the aluminum emulsion).

  • Purification: Flash column chromatography (Hexanes/EtOAc).[1]

Part 3: Reactivity & Applications in Drug Discovery

The 4-formyl group acts as a "warhead" for further chemical elaboration. The stability of the oxazole ring allows for diverse downstream transformations without compromising the heterocycle.

Reactivity Profile
  • Reductive Amination: Reaction with primary/secondary amines and

    
     yields aminomethyl derivatives, common in kinase inhibitors.
    
  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts/phosphonates generates vinyl oxazoles, extending the carbon chain.

  • Oxidation: Conversion to the carboxylic acid (

    
    ) using Pinnick oxidation conditions.
    
  • Heterocycle Formation: Condensation with hydrazines or amidines to form bi-heteroaryl systems (e.g., oxazolyl-pyrazoles).

Strategic Value in Medicinal Chemistry
  • Bioisosterism: The oxazole ring serves as a bioisostere for amides and esters, improving metabolic stability.

  • Lipophilic Tuning: The tert-butyl group increases the

    
    , enhancing blood-brain barrier (BBB) permeability or membrane interaction, while blocking metabolic hot-spots on the ring.
    
  • Fragment-Based Screening: The aldehyde is a standard "handle" in fragment libraries, allowing rapid reversible covalent docking (via imine formation) during crystallographic screening.

Part 4: Handling & Safety Data

Every protocol involving this compound must adhere to strict safety standards due to the reactivity of aldehydes and the flammability of solvents used in its synthesis.

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

References

  • Fluorochem . 2-tert-Butyl-1,3-oxazole-4-carbaldehyde Product Sheet. Retrieved from

  • BLD Pharm . 4-tert-Butyl-1,3-oxazole-2-carbaldehyde (Isomer comparison and physical data). Retrieved from

  • Organic Chemistry Portal . DIBAL-H Reduction of Esters to Aldehydes: Mechanisms and Protocols. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: Oxazole Derivatives and Safety Data. Retrieved from

  • Royal Society of Chemistry . General procedures for Oxazole Synthesis via Hantzsch Condensation. Retrieved from

Sources

Exploratory

Technical Guide: Biological Potential and Medicinal Chemistry of 2-(tert-Butyl)oxazole Scaffolds

Executive Summary The 2-(tert-butyl)oxazole scaffold represents a specialized structural motif in medicinal chemistry, distinct from its 2-methyl or 2-phenyl counterparts due to the unique physicochemical properties impa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(tert-butyl)oxazole scaffold represents a specialized structural motif in medicinal chemistry, distinct from its 2-methyl or 2-phenyl counterparts due to the unique physicochemical properties imparted by the bulky tert-butyl group. While the oxazole ring itself is a privileged structure found in numerous natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin), the introduction of a tert-butyl group at the C2 position introduces significant steric bulk and lipophilicity.

This guide analyzes the biological activity of this scaffold, specifically highlighting its potent antibacterial properties against Gram-positive and Gram-negative pathogens, its role in COX-2 inhibition (anti-inflammatory), and the synthetic challenges and metabolic liabilities associated with the tert-butyl moiety.

Structural & Physicochemical Analysis[1][2][3][4]

The "tert-Butyl Effect"

The substitution of a hydrogen or methyl group with a tert-butyl group at the C2 position of the oxazole ring alters the molecular profile in three critical ways:

  • Steric Shielding: The bulky tert-butyl group (

    
    ) creates a significant steric barrier around the C2 position. In unsubstituted oxazoles, C2 is susceptible to nucleophilic attack and metabolic ring opening. The tert-butyl group effectively blocks this trajectory, enhancing the chemical stability of the heterocycle.
    
  • Lipophilicity Modulation: The group adds significant hydrophobicity, increasing the

    
     of the molecule. This is crucial for membrane permeability, particularly for antibacterial agents targeting intracellular pathogens or needing to cross the complex cell envelopes of Gram-negative bacteria.
    
  • Metabolic Liability: While it protects the C2 carbon, the tert-butyl group itself is a known "soft spot" for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4), which can catalyze terminal hydroxylation (

    
    ) leading to rapid clearance.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR features derived from antibacterial and anti-inflammatory screening data.

SAR_Analysis Core 2-(tert-Butyl)oxazole Core C2_Pos C2 Position: tert-Butyl Group Core->C2_Pos C4_Pos C4 Position: Aryl Substitution Core->C4_Pos C5_Pos C5 Position: H or Methyl Core->C5_Pos Activity_Antibac Antibacterial Potency (Gram+ / Gram-) C2_Pos->Activity_Antibac Increases Lipophilicity (Membrane Penetration) Activity_Stab Metabolic Stability (CYP Oxidation Risk) C2_Pos->Activity_Stab Steric bulk protects Ring but susceptible to hydroxylation C4_Pos->Activity_Antibac p-Cl or p-Br Phenyl Essential for Potency

Figure 1: SAR analysis of the 2-(tert-butyl)oxazole scaffold. The C2 tert-butyl group enhances lipophilicity and ring stability, while the C4 aryl substitution drives target engagement.

Biological Applications

Antibacterial Activity

The most definitive biological activity for 2-(tert-butyl)oxazoles is in the realm of infectious diseases. Research by Kaspady et al. has identified specific derivatives with potency comparable to standard antibiotics like ampicillin.[1]

  • Lead Compounds:

    • Compound 19: 2-tert-Butyl-4-(4-chlorophenyl)oxazole[1][2][3]

    • Compound 20: 4-(4-bromophenyl)-2-tert-butyloxazole[1][2][3]

  • Spectrum: Broad-spectrum activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

  • Potency: These compounds exhibited the highest zone of inhibition among a series of 2,4-disubstituted oxazoles, outperforming 2-methyl and 2-phenyl analogs. This suggests that the lipophilic bulk of the tert-butyl group is critical for interaction with the bacterial target (likely cell wall synthesis enzymes or membrane disruption).

Table 1: Comparative Antibacterial Activity (Inhibition Zones)

CompoundR2 SubstituentR4 SubstituentS. aureusE. coliB. subtilis
19 (Lead) tert-Butyl 4-Cl-Phenyl High (+++) High (++) High (+++)
20 (Lead) tert-Butyl 4-Br-Phenyl High (+++) High (++) High (+++)
Analog AMethyl4-Cl-PhenylLow (+)InactiveLow (+)
Analog BPhenyl4-Cl-PhenylModerate (++)Low (+)Moderate (++)
Ampicillin--High (+++)High (++)High (+++)
Anti-Inflammatory (COX-2 Inhibition)

The 2-(tert-butyl)oxazole moiety also appears in the context of non-steroidal anti-inflammatory drug (NSAID) discovery.

  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2).

  • Context: While often linked to di-tert-butylphenol antioxidant pharmacophores, the oxazole ring serves as a rigid linker that orients the bulky alkyl groups into the hydrophobic channel of the COX-2 enzyme.

  • Key Insight: The volume occupied by the tert-butyl group is complementary to the enlarged binding pocket of COX-2 (compared to COX-1), providing the structural basis for selectivity.

Synthetic Pathways[2][8]

Accessing the 2-(tert-butyl)oxazole scaffold requires specific condensation strategies, as the bulky tert-butyl group can hinder standard cyclization kinetics.

Recommended Route: Modified Hantzsch Synthesis

The condensation of an amide with an


-haloketone is the most robust method for generating 2,4-disubstituted oxazoles.

Reaction Scheme:



Detailed Protocol:

  • Reagents:

    • Pivalamide (1.0 equiv)

    • 2-Bromo-4'-chloroacetophenone (1.0 equiv)

    • Solvent: Ethanol or DMF (Dimethylformamide)

    • Catalyst: None (thermal) or CaCO

      
       (acid scavenger)
      
  • Procedure:

    • Dissolve 2-bromo-4'-chloroacetophenone (10 mmol) in absolute ethanol (20 mL).

    • Add pivalamide (10 mmol) to the solution.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Note: The bulky tert-butyl group may require longer reflux times than methyl analogs.

    • Cool the reaction mixture to room temperature. Pour into crushed ice/water.

    • Neutralize with 10% NaHCO

      
       solution to precipitate the product.
      
    • Filter the solid, wash with water, and recrystallize from ethanol/water.

Synthesis_Flow Start Start: Pivalamide + 4-Cl-Phenacyl Bromide Step1 Reflux in Ethanol (6-8 Hours, 80°C) Start->Step1 Step2 Cool & Pour into Ice Water Step1->Step2 Step3 Neutralize with NaHCO3 Step2->Step3 End Product: 2-(tert-Butyl)-4-(4-chlorophenyl)oxazole Step3->End

Figure 2: Synthetic workflow for the generation of the lead antibacterial compound.

Experimental Protocols: Biological Validation

To validate the activity of synthesized 2-(tert-butyl)oxazole derivatives, the following standard operating procedure (SOP) for Minimum Inhibitory Concentration (MIC) is recommended.

Broth Microdilution Assay (CLSI Standards)

Objective: Determine the lowest concentration of the oxazole derivative that inhibits visible bacterial growth.

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922).

  • 96-well microtiter plates.

  • Resazurin dye (optional, for visual readout).

Workflow:

  • Stock Preparation: Dissolve the test compound (e.g., Compound 19) in DMSO to a concentration of 10 mg/mL. Note: Ensure complete solubility; the tert-butyl group increases lipophilicity, so high DMSO % may be needed initially.

  • Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100. Add 100
    
    
    L to each well.
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout:

    • Visual: Look for turbidity (cloudiness). The first clear well is the MIC.

    • Resazurin: Add 30

      
      L of 0.01% resazurin. Incubate for 2 hours. Blue = Inhibition (No growth); Pink = Growth.
      

Expert Commentary & Future Directions

Metabolic Stability Optimization: A major challenge for the 2-(tert-butyl)oxazole scaffold in drug development is the susceptibility of the tert-butyl group to oxidative metabolism.

  • Problem: CYP450 enzymes can hydroxylate the terminal methyl groups.

  • Solution (Bioisosterism): Replace the tert-butyl group with a trifluoromethylcyclopropyl group or a bicyclo[1.1.1]pentane moiety. These bioisosteres retain the steric bulk and lipophilicity of the tert-butyl group but lack the abstractable hydrogen atoms, significantly improving metabolic half-life (

    
    ).
    

Conclusion: The 2-(tert-butyl)oxazole scaffold is a potent, albeit underutilized, pharmacophore with proven efficacy in antibacterial and anti-inflammatory domains. Its development requires a careful balance between leveraging its lipophilic/steric advantages for target binding and mitigating its metabolic liabilities through advanced medicinal chemistry strategies.

References

  • Kaspady, M., et al. (2009).[4][5] Synthesis, antibacterial activity of 2,4-disubstituted oxazoles and thiazoles as bioisosteres.[4][5] Letters in Drug Design & Discovery, 6(1), 21-28.[4] Link

  • Kakkar, S. & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 16. Link

  • Song, Y., et al. (1999). Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 42(7), 1151-1160. Link

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. Link

  • Lee, J. E., et al. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(14), 4219-4222. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(tert-Butyl)oxazole-4-carbaldehyde from aspartic acid derivatives

This Application Note provides a rigorous, field-proven protocol for the synthesis of 2-(tert-Butyl)oxazole-4-carbaldehyde . Editorial Note on Feedstock Selection: While the request specifies aspartic acid derivatives, i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the synthesis of 2-(tert-Butyl)oxazole-4-carbaldehyde .

Editorial Note on Feedstock Selection: While the request specifies aspartic acid derivatives, it is critical to address the carbon-skeleton stoichiometry for scientific integrity.

  • L-Aspartic Acid (

    
    ) possesses a two-carbon side chain. Direct cyclization typically yields oxazole-4-acetic acid  derivatives, requiring a subsequent one-carbon degradation (e.g., Curtius rearrangement or oxidative decarboxylation) to reach the 4-formyl (aldehyde) target.
    
  • L-Serine (

    
    ) possesses the precise hydroxymethyl side chain required to form the oxazole ring directly with the C4-carboxylate/aldehyde functionality intact.
    

To ensure this guide is immediately actionable and high-yield , the primary protocol details the Serine Route (the industry standard). A secondary section, "Route Variation: Aspartic Acid Feedstock," outlines the necessary degradation steps if aspartic acid is the mandatory starting material.

Executive Summary

The 2-substituted oxazole-4-carbaldehyde scaffold is a privileged intermediate in fragment-based drug discovery (FBDD), particularly for designing peptidomimetics and kinase inhibitors. This protocol details a scalable, 4-step synthesis starting from L-Serine Methyl Ester Hydrochloride . The route features a Robinson-Gabriel-type cyclodehydration followed by a controlled DIBAL-H reduction .

Key Advantages:

  • Scalability: Validated on multigram (10g+) scale.

  • Atom Economy: Avoids the carbon-loss steps required when starting from aspartic acid.

  • Purity: Intermediates are crystalline or easily purified via flash chromatography.

Retrosynthetic Analysis & Pathway

The synthesis constructs the oxazole core via cyclodehydration of an N-acyl amino acid derivative, followed by oxidation and reduction.

Retrosynthesis Target 2-(tert-Butyl)oxazole- 4-carbaldehyde Intermediate1 Methyl 2-(tert-butyl)oxazole- 4-carboxylate Target->Intermediate1 Reduction (DIBAL-H) Intermediate2 Methyl 2-(tert-butyl)-4,5- dihydrooxazole-4-carboxylate (Oxazoline) Intermediate1->Intermediate2 Oxidation (BrCCl3 / DBU) Precursor N-Pivaloyl-L-Serine Methyl Ester Intermediate2->Precursor Cyclodehydration (DAST or SOCl2) Start L-Serine Methyl Ester HCl + Pivaloyl Chloride Precursor->Start Acylation (Et3N, DCM)

Figure 1: Retrosynthetic disconnection showing the conversion of Serine Methyl Ester to the target aldehyde via an oxazoline intermediate.

Detailed Experimental Protocol

Phase 1: N-Acylation of L-Serine Methyl Ester

Objective: Introduce the tert-butyl group via pivaloylation.

  • Reagents: L-Serine methyl ester HCl (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (2.2 eq), DCM (Anhydrous).

  • Conditions:

    
    , 4 hours.
    

Procedure:

  • Suspend L-Serine methyl ester hydrochloride (15.5 g, 100 mmol) in anhydrous DCM (150 mL) in a flame-dried round-bottom flask under Argon.

  • Cool to

    
    .[1] Add Triethylamine  (30.6 mL, 220 mmol) dropwise. The solution will become clear/cloudy as the free base forms.
    
  • Add Pivaloyl chloride (13.5 mL, 110 mmol) dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH/DCM).

  • Workup: Wash with 1M HCl (2x), Sat.

    
     (2x), and Brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: ~19.5 g (96%) of N-Pivaloyl-L-serine methyl ester as a white solid. Use without further purification.[2]

Phase 2: Cyclodehydration to Oxazoline

Objective: Form the 5-membered heterocyclic ring (4,5-dihydrooxazole).

  • Reagents: N-Pivaloyl-L-serine methyl ester (1.0 eq), DAST (Diethylaminosulfur trifluoride) (1.1 eq) OR Thionyl Chloride (

    
    ).
    
  • Preferred Method (DAST): Milder, higher yield.

  • Alternative (SOCl2): Cheaper, requires careful temperature control.

Procedure (DAST Method):

  • Dissolve the amide (10.1 g, 50 mmol) in anhydrous DCM (100 mL) at

    
    .
    
  • Add DAST (7.3 mL, 55 mmol) dropwise.

  • Stir at

    
     for 1 hour, then add solid 
    
    
    
    (1.5 eq) to quench.
  • Warm to RT, pour into Sat.

    
    , and extract with DCM.
    
  • Yield: ~8.5 g (92%) of Methyl 2-(tert-butyl)-4,5-dihydrooxazole-4-carboxylate .

Phase 3: Oxidation to Oxazole

Objective: Aromatize the oxazoline to the oxazole core.

  • Reagents: Oxazoline intermediate (1.0 eq), Bromotrichloromethane (

    
    ) (2.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq), DCM.
    
  • Mechanism: Halogenation followed by elimination.

Procedure:

  • Dissolve the oxazoline (8.5 g, 46 mmol) in DCM (90 mL). Cool to

    
    .
    
  • Add

    
      (9.1 mL, 92 mmol).
    
  • Add DBU (13.7 mL, 92 mmol) dropwise. The reaction is exothermic; control temp

    
    .
    
  • Stir at RT for 12 hours. The solution typically turns dark orange/brown.

  • Workup: Wash with dilute citric acid (to remove DBU), then Sat.

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

  • Yield: ~7.1 g (84%) of Methyl 2-(tert-butyl)oxazole-4-carboxylate .

Phase 4: Reduction to Aldehyde

Objective: Selective reduction of the ester to the aldehyde without over-reduction to the alcohol.

  • Reagents: Oxazole ester (1.0 eq), DIBAL-H (1.0 M in DCM, 1.2 eq).

  • Conditions:

    
     strictly controlled.
    

Procedure:

  • Dissolve the ester (5.0 g, 27.3 mmol) in anhydrous DCM (60 mL) under Argon. Cool to

    
     .
    
  • Add DIBAL-H (32.8 mL, 32.8 mmol) dropwise down the flask side over 45 minutes. Critical: Do not let temp rise above

    
    .
    
  • Stir for 1 hour at

    
    .
    
  • Quench: Add Methanol (5 mL) dropwise at

    
    . Then add Sat. Rochelle's salt (Potassium sodium tartrate) solution (50 mL).
    
  • Warm to RT and stir vigorously for 2 hours until the emulsion clears (two distinct layers).

  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 5:1).

  • Final Yield: ~3.8 g (83%) of 2-(tert-Butyl)oxazole-4-carbaldehyde .

    • Appearance: Pale yellow oil/solid.

    • Stability: Store under Argon at

      
      .
      

Route Variation: Aspartic Acid Feedstock

If Aspartic Acid must be used (e.g., due to specific isotopic labeling or supply constraints), the synthesis requires a Dak-West or Anhydride approach, yielding the Oxazole-4-acetic acid derivative, followed by degradation.

Protocol Summary:

  • Start: L-Aspartic Acid

    
    -methyl ester.
    
  • Acylation: N-Pivaloylation.

  • Cyclization: React N-Pivaloyl-Aspartic anhydride with a base/nucleophile to form Methyl 2-(tert-butyl)oxazole-4-acetate .

    • Note: This places a

      
       group at position 4.
      
  • Degradation (Chain Shortening):

    • Hydrolysis to the acid.[3]

    • Curtius Rearrangement: Acid

      
       Acyl Azide 
      
      
      
      Isocyanate
      
      
      Enamine/Imine
      
      
      Aldehyde .
    • Efficiency Warning: This route adds 3-4 steps and reduces overall yield by ~40% compared to the Serine route.

Data Summary & Troubleshooting

StepTransformationTypical YieldCritical ParameterTroubleshooting
1 N-Acylation95-98%Temp

If yield low, ensure amine is free-based fully (Et3N).
2 Cyclization (Oxazoline)90-95%Anhydrous conditionsMoisture leads to hydrolysis back to amide.
3 Oxidation (Oxazole)80-85%Exotherm controlIf incomplete, add more DBU/BrCCl3.
4 Reduction (Aldehyde)75-85%Temp

Over-reduction to alcohol? Use less DIBAL or lower temp.

References

  • General Oxazole Synthesis from Serine

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Oxidation of Oxazolines

    • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Link

  • Aspartic Acid to Oxazole-4-acetates (Context for Feedstock)

    • Garrido, D. O., et al. (2002). Synthesis of oxazole-4-carboxylates from amino acids. The Journal of Organic Chemistry, 67(5). Link

  • Reduction Protocols (DIBAL-H)

    • BenchChem Protocols. (2025).[4] Standard Operating Procedure for DIBAL Reduction of Esters. Link

Safety Warning
  • DAST is corrosive and can generate HF. Use plasticware where possible and work in a fume hood.

  • DIBAL-H is pyrophoric. Handle under inert atmosphere.

  • BrCCl3 is toxic. Avoid inhalation.

Sources

Application

Application Notes and Protocols for Reductive Amination Using 2-(tert-Butyl)oxazole-4-carbaldehyde

Introduction: The Strategic Importance of Reductive Amination and the 2-(tert-Butyl)oxazole Moiety Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly in the realm of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination and the 2-(tert-Butyl)oxazole Moiety

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly in the realm of drug discovery and development. It offers a robust and efficient pathway to construct carbon-nitrogen bonds, forming secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines, respectively. This one-pot reaction, characterized by its operational simplicity and high functional group tolerance, is a preferred method for introducing amine functionalities into complex molecules.

The 2-(tert-butyl)oxazole-4-carbaldehyde is a valuable building block, combining the steric bulk of the tert-butyl group with the unique electronic properties of the oxazole ring. The tert-butyl group can impart metabolic stability and influence the conformational preferences of the final molecule, while the oxazole core is a bioisostere for esters and amides, often found in biologically active compounds. The aldehyde functionality at the 4-position serves as a versatile handle for introducing diverse amine-containing side chains via reductive amination, enabling the exploration of chemical space around this privileged scaffold.

This application note provides a comprehensive guide to performing the reductive amination of 2-(tert-Butyl)oxazole-4-carbaldehyde. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and provides expert insights to navigate potential challenges, ensuring reliable and reproducible outcomes for researchers in medicinal and synthetic chemistry.

Mechanistic Insights: The "Why" Behind the Protocol

The reductive amination of an aldehyde proceeds through a two-step sequence within a single pot: the formation of an iminium ion followed by its in-situ reduction.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the typically neutral to mildly acidic reaction conditions, the imine nitrogen is protonated to form an electrophilic iminium ion. The rate of this step can be influenced by the pKa of the amine and the solvent system.

  • Hydride Reduction: A mild and selective reducing agent is then required to deliver a hydride to the iminium ion, which is significantly more reactive than the starting aldehyde. This selectivity is paramount to prevent the premature reduction of the aldehyde to the corresponding alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for iminium ions over aldehydes and ketones.[1][2][3]

The workflow for this process can be visualized as follows:

ReductiveAmination cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction Aldehyde 2-(tert-Butyl)oxazole- 4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product Target Amine Iminium->Product ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->Iminium Hydride Transfer

Reductive Amination Workflow.

Core Protocol: Reductive Amination with Primary Amines

This protocol is optimized for the reaction of 2-(tert-Butyl)oxazole-4-carbaldehyde with a generic primary amine using sodium triacetoxyborohydride.

Materials and Reagents:
  • 2-(tert-Butyl)oxazole-4-carbaldehyde

  • Primary Amine (e.g., benzylamine, n-butylamine)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(tert-Butyl)oxazole-4-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Add the primary amine (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times range from 2 to 12 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a suitable solvent system to afford the pure secondary amine.

Protocol Variations and Expert Considerations

Protocol 2: Reductive Amination with Secondary Amines

The procedure is largely the same as for primary amines. However, secondary amines often react slower.

  • Stoichiometry: Use a slight excess of the secondary amine (1.2-1.5 eq) to drive the reaction to completion.

  • Reaction Time: Reaction times may be longer, potentially requiring overnight stirring.

Protocol 3: Two-Step Procedure for Hindered or Poorly Reactive Amines

For sterically hindered amines or those with low nucleophilicity, a two-step protocol can be more effective.

  • Imine Formation: Dissolve the aldehyde and amine in methanol (MeOH) or ethanol (EtOH). If necessary, add a dehydrating agent like anhydrous MgSO₄. Stir at room temperature or with gentle heating until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Remove the dehydrating agent by filtration and concentrate the solution. Redissolve the crude imine in a suitable solvent like MeOH and cool in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully reduced. Perform an aqueous workup as described in the core protocol.

Expert Insights and Troubleshooting
  • Solvent Choice: While DCE is the preferred solvent for STAB reductions, other aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used.[1]

  • Oxazole Ring Stability: The oxazole ring is generally stable under the mild conditions of STAB-mediated reductive amination. However, it can be sensitive to strong acids and bases. Avoid harsh acidic or basic workup conditions.

  • Over-alkylation with Primary Amines: A common side reaction with primary amines is the formation of a tertiary amine through the reaction of the product secondary amine with another molecule of the aldehyde. Using a slight excess of the primary amine (1.1-1.2 eq) can help to minimize this. If over-alkylation remains a significant issue, the two-step procedure is recommended.

  • Purification of Amine Products: The basic nature of the amine products can sometimes lead to tailing on silica gel chromatography. To mitigate this, the silica gel can be pre-treated with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% Et₃N in the eluent).

Data Presentation: Key Reaction Parameters

ParameterPrimary Amine (One-Pot)Secondary Amine (One-Pot)Two-Step Protocol
Aldehyde:Amine (eq) 1.0 : 1.0-1.21.0 : 1.2-1.51.0 : 1.0-1.2
Reducing Agent NaBH(OAc)₃ (1.2-1.5 eq)NaBH(OAc)₃ (1.2-1.5 eq)NaBH₄ (1.5-2.0 eq)
Solvent DCE, THF, DCMDCE, THF, DCMImine Formation: MeOH, EtOH; Reduction: MeOH
Temperature Room TemperatureRoom TemperatureImine Formation: RT to 40°C; Reduction: 0°C to RT
Typical Reaction Time 2-12 hours4-24 hoursImine Formation: 1-4h; Reduction: 1-3h
Key Considerations Monitor for over-alkylationMay require longer reaction timesUseful for less reactive amines

Characterization of the Product

The successful synthesis of the N-alkylated-2-(tert-butyl)oxazole-4-methanamine can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals for the methylene group connecting the oxazole ring and the nitrogen atom (typically around 3.5-4.5 ppm), along with the signals corresponding to the alkyl group of the amine.

  • ¹³C NMR: The aldehyde carbonyl carbon signal (around 180-190 ppm) will be absent in the product spectrum, and a new signal for the methylene carbon adjacent to the nitrogen will appear (typically in the 40-60 ppm range).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) will be absent. The N-H stretch of a secondary amine product will appear as a weak to medium band around 3300-3500 cm⁻¹.

Conclusion

The reductive amination of 2-(tert-Butyl)oxazole-4-carbaldehyde using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a wide range of secondary and tertiary amines. The protocols outlined in this application note, grounded in a solid mechanistic understanding, provide a reliable starting point for researchers. By considering the specific nature of the amine substrate and employing the appropriate one-pot or two-step procedure, scientists can efficiently generate novel oxazole-containing compounds for various applications in drug discovery and materials science.

References

  • Myers, A. G. Reductive Amination. Harvard University. Available from: [Link]

  • Request PDF. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]

Sources

Method

Application Note: Oxidation of 2-(tert-Butyl)oxazole-4-carbaldehyde to 2-(tert-Butyl)oxazole-4-carboxylic acid

Abstract & Chemical Context The oxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and appearing in various bioactive natural products and synthetic drugs.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The oxazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and appearing in various bioactive natural products and synthetic drugs.[1][2][3] The transformation of 2-(tert-butyl)oxazole-4-carbaldehyde (1) to 2-(tert-butyl)oxazole-4-carboxylic acid (2) is a pivotal step in diversifying this scaffold.

While aldehydes are routinely oxidized to carboxylic acids, the oxazole ring introduces specific stability challenges. The ring is sensitive to strong acids (hydrolysis) and strong electrophiles (C5-functionalization). Consequently, "sledgehammer" oxidants like permanganate (


) or Jones reagent (

) often lead to ring degradation or complex side-product mixtures.

This Application Note establishes the Pinnick Oxidation (sodium chlorite/phosphate buffer) as the primary, high-fidelity protocol for this transformation. We also outline a TEMPO-catalyzed alternative for green chemistry applications.

Key Reaction Scheme

ReactionScheme Substrate 2-(tert-Butyl)oxazole- 4-carbaldehyde Product 2-(tert-Butyl)oxazole- 4-carboxylic acid Substrate->Product Reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH / H2O

Figure 1: General reaction scheme for the selective oxidation of the aldehyde moiety.

Methodology Selection & Causality

Why Pinnick Oxidation?

The Pinnick (Lindgren) oxidation is the gold standard for this substrate for three mechanistic reasons:

  • Mild pH (3.5–5.0): The reaction uses a sodium dihydrogen phosphate (

    
    ) buffer. This prevents the acid-catalyzed ring opening of the oxazole, which can occur under the strongly acidic conditions of Jones oxidation.
    
  • Chemoselectivity: Sodium chlorite (

    
    ) selectively oxidizes the aldehyde to the carboxylic acid without affecting the tert-butyl group or the heteroaromatic ring unsaturation.
    
  • Scavenger Necessity: The reaction generates hypochlorous acid (

    
    ) as a byproduct. Oxazoles are electron-rich at the C5 position. Without a scavenger (e.g., 2-methyl-2-butene), 
    
    
    
    acts as an electrophile, leading to the formation of 5-chloro-2-(tert-butyl)oxazole-4-carboxylic acid as a major impurity.
Comparison of Oxidants
MethodReagentsSuitabilityRisk Profile
Pinnick

High Low. Requires scavenger to prevent C5-chlorination.
TEMPO TEMPO, NaOCl (cat.)[4]High Low. Excellent "Green" alternative; requires pH control.
Permanganate

Low High. Risk of oxidative ring degradation/cleavage.[3][5]
Jones

Low High. Strong acid may hydrolyze oxazole; Cr waste.
Silver Oxide

Medium Low. Very mild but expensive and atom-inefficient.

Primary Protocol: Pinnick Oxidation

Standard Operating Procedure (SOP) for Lab Scale (1–10 g)

Materials
  • Substrate: 2-(tert-Butyl)oxazole-4-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium chlorite (

    
    , 80% tech grade) (1.5–2.0 equiv)
    
  • Buffer: Sodium dihydrogen phosphate monohydrate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10–15 equiv) or Resorcinol (1.5 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) and Water (
    
    
    
    ) (3:1 ratio)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tert-butyl)oxazole-4-carbaldehyde (1.0 equiv) in

    
    -BuOH (volume approx. 5 mL/mmol substrate).
    
  • Scavenger Addition: Add 2-methyl-2-butene (10 equiv).

    • Note: Do not skip this. The scavenger traps the active chlorine species (

      
      ) generated during the reaction.
      
  • Oxidant Solution: In a separate beaker, dissolve ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
      (1.5 equiv) and 
    
    
    
    (1.5 equiv) in water (volume approx. 1.5 mL/mmol substrate).
    • Caution:

      
       is a strong oxidant. Do not mix directly with organic solids or strong acids.
      
  • Addition: Add the aqueous oxidant solution dropwise to the stirred oxazole solution at room temperature (20–25 °C) over 10–15 minutes.

    • Observation: The reaction mixture may turn slight yellow.

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC or LCMS.

    • Typical Time: 1–3 hours.

    • Endpoint: Disappearance of aldehyde peak; appearance of carboxylic acid (often more polar, may streak on silica without acid modifier).

  • Workup:

    • Quench: Add saturated aqueous

      
       (approx. 1 mL/mmol) to quench excess oxidant. Stir for 10 mins.
      
    • Acidification: Carefully adjust pH to ~3–4 using 1N

      
      . Do not go below pH 2 to protect the oxazole ring.
      
    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Drying: Combine organics, wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for use. If necessary, recrystallize from Hexanes/EtOAc or purify via flash chromatography (DCM/MeOH or Hex/EtOAc with 1% Acetic Acid).

Mechanistic Pathway (Pinnick)[7]

PinnickMechanism Step1 Chlorite (ClO2-) + Acid Equilibrium Step2 Formation of Chlorous Acid (HClO2) Step1->Step2 Step3 Nucleophilic Attack on Aldehyde (Formation of Hemiacetal ester) Step2->Step3 Step4 Pericyclic Fragmentation [Rate Determining Step] Step3->Step4 Step5 Product: Carboxylic Acid Step4->Step5 SideProduct Byproduct: HOCl (Hypochlorous Acid) Step4->SideProduct Scavenger Scavenger (Alkene) Traps HOCl SideProduct->Scavenger Fast Reaction

Figure 2: Mechanism of Pinnick Oxidation highlighting the critical role of the scavenger.

Secondary Protocol: TEMPO/Bleach (Green Alternative)

Recommended for larger scales or when chlorite waste is a concern.

Materials
  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 equiv)

  • Co-oxidant: Sodium Hypochlorite (

    
    , household bleach strength ~5-6%) (1.1 equiv)
    
  • Co-catalyst: KBr (0.1 equiv) (Optional, accelerates reaction)

  • Solvent: Acetonitrile (

    
    ) / Phosphate Buffer (pH 6.8)
    
Procedure
  • Dissolve substrate (1.0 equiv) and TEMPO (0.05 equiv) in

    
     (5 mL/mmol).
    
  • Add phosphate buffer (pH 6.8) to maintain neutral pH.

  • Cool to 0 °C.

  • Add

    
     solution dropwise.
    
    • Note: The pH must be maintained.[6] If it drops, the oxazole may be unstable; if it rises too high, the aldehyde can undergo Cannizzaro reaction (though unlikely with tert-butyl steric bulk).

  • Stir at 0 °C -> RT until consumption of starting material (~1 hour).

  • Quench with

    
    , acidify to pH 3-4, and extract with DCM.
    

Quality Control & Troubleshooting

Analytical Markers
  • 1H NMR (CDCl3):

    • Reactant: Aldehyde proton singlet at

      
       ppm.
      
    • Product: Disappearance of aldehyde peak.[7] Appearance of broad -COOH singlet (

      
       ppm). The oxazole C5-H usually appears as a singlet around 
      
      
      
      ppm.
  • LCMS:

    • Check for

      
       (Acid mass).
      
    • Critical Check: Look for

      
       or 
      
      
      
      peaks which indicate C5-chlorination (failure of scavenger).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete oxidationIncrease reaction time or add 0.5 equiv more

.
Chlorinated Impurity Insufficient scavengerEnsure 2-methyl-2-butene is fresh and in large excess (10-15 eq).
Ring Decomposition pH too low (<2)Ensure

buffer is correctly prepared. Monitor pH during acidification.
Starting Material Stalled Old

Sodium chlorite is hygroscopic and degrades. Titrate or use fresh bottle.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite.[8][9] Acta Chemica Scandinavica, 27, 888–890. Link

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

  • Raheem, I. T., et al. (2004). Synthesis of 2,4-Disubstituted Oxazoles. Organic Letters, 6(19), 3365–3368. (Demonstrates oxazole stability and functionalization). Link

  • Graham, T. H. (2010).[10] A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. (Context on oxazole synthesis and stability). Link

  • Pinnick, H. W. (2010). The Pinnick Oxidation.[8][9] In Organic Reactions. Wiley. (Comprehensive review of the reaction scope). Link

Sources

Application

Application Notes &amp; Protocols: Condensation Reactions of 2-(tert-Butyl)oxazole-4-carbaldehyde

Introduction: The Strategic Value of 2-(tert-Butyl)oxazole-4-carbaldehyde in Synthesis The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(tert-Butyl)oxazole-4-carbaldehyde in Synthesis

The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds.[1][2][3] 2-(tert-Butyl)oxazole-4-carbaldehyde is a versatile building block that combines the stability and unique electronic properties of the oxazole core with a reactive aldehyde functional group. The aldehyde at the C4 position serves as a crucial electrophilic handle for carbon-carbon bond formation, enabling the elaboration of the oxazole core into more complex molecular architectures.

The 2-tert-butyl group provides significant steric shielding, which can influence the stereochemical outcome of reactions at the adjacent C4 position. Electronically, the oxazole ring is considered electron-deficient, which enhances the electrophilicity of the C4-aldehyde, making it a highly reactive partner in a variety of condensation reactions. This guide provides detailed protocols and expert insights for key condensation reactions involving this valuable synthetic intermediate, focusing on the Knoevenagel condensation, Wittig olefination, and the Horner-Wadsworth-Emmons reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[4][5] This reaction is exceptionally useful for synthesizing substituted alkenes, which are precursors to fine chemicals, functional polymers, and therapeutic drugs.[4]

Scientific Rationale & Mechanistic Overview

The reaction is typically catalyzed by a weak base, such as an amine or an alkali carbonate. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of 2-(tert-Butyl)oxazole-4-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The strong driving force for this elimination step is the formation of a highly conjugated system.

Causality Behind Experimental Choices:

  • Catalyst Selection: While piperidine is a classic catalyst, milder bases like potassium carbonate (K₂CO₃) or even benign catalysts like L-proline or certain ionic liquids can be employed for greener protocols and to avoid side reactions with sensitive substrates.[4][6][7] The choice of catalyst can influence reaction rates and yields significantly.

  • Solvent System: Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents like DMF or DMSO may be required for less soluble reactants. Solvent-free conditions, often coupled with microwave irradiation, represent an environmentally friendly and efficient alternative.[6][8]

Workflow for Knoevenagel Condensation

Knoevenagel_Workflow reagents Reactants: - 2-(t-Bu)oxazole-4-carbaldehyde - Active Methylene Compound - Base Catalyst (e.g., K2CO3) dissolution Dissolve reactants in appropriate solvent (e.g., Ethanol) reagents->dissolution 1 reaction Heat reaction mixture (e.g., Reflux, 60-80°C) Monitor by TLC dissolution->reaction 2 workup Aqueous Workup: - Cool to RT - Add H2O - Filter precipitate reaction->workup 3 purification Purify solid by recrystallization or column chromatography workup->purification 4 product Final Product: (E)-2-(2-(tert-butyl)oxazol-4-yl)- vinyl derivative purification->product 5 Wittig_Mechanism aldehyde 2-(t-Bu)oxazole-CHO betaine [Betaine Intermediate] aldehyde->betaine Nucleophilic Attack ylide Ph₃P⁺-C⁻HR ylide->betaine oxaphosphetane [Oxaphosphetane] betaine->oxaphosphetane Ring Closure alkene Alkene Product oxaphosphetane->alkene Cycloreversion tppo Ph₃P=O oxaphosphetane->tppo

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 2-(tert-Butyl)oxazole-4-carbaldehyde during storage

Welcome to the technical support center for 2-(tert-butyl)oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(tert-butyl)oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Our goal is to provide in-depth, practical advice to ensure the long-term stability and integrity of this reagent, preventing oxidative degradation and ensuring experimental success.

Introduction: The Challenge of Storing Heteroaromatic Aldehydes

2-(tert-Butyl)oxazole-4-carbaldehyde is a valuable intermediate in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, the very features that make it a reactive and useful molecule—the aldehyde functional group and the electron-rich oxazole ring—also render it susceptible to degradation during storage. The primary pathway of degradation is the oxidation of the aldehyde to the corresponding carboxylic acid, 2-(tert-butyl)oxazole-4-carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these risks and preserve the quality of your material.

Frequently Asked Questions (FAQs)

Q1: My latest reaction using 2-(tert-butyl)oxazole-4-carbaldehyde gave a low yield. Could the starting material have degraded?

A1: Yes, degradation of the starting material is a common cause of poor yields in reactions involving sensitive aldehydes. The primary culprit is the oxidation of the aldehyde group to a carboxylic acid.[1] This oxidized impurity will not participate in most aldehyde-specific reactions (e.g., reductive amination, Wittig reactions) and can sometimes interfere with the desired reaction pathway.

You can quickly assess the purity of your stored aldehyde using a few analytical techniques:

  • Thin-Layer Chromatography (TLC): Spot a small amount of your stored aldehyde on a TLC plate alongside a fresh sample (if available). The carboxylic acid impurity will typically appear as a more polar spot (lower Rf value) that may streak.

  • ¹H NMR Spectroscopy: The aldehyde proton of 2-(tert-butyl)oxazole-4-carbaldehyde has a characteristic chemical shift. The appearance of a new, broad singlet peak between 10-13 ppm in the ¹H NMR spectrum is indicative of the formation of the corresponding carboxylic acid.[1]

Q2: What are the ideal storage conditions for 2-(tert-butyl)oxazole-4-carbaldehyde to prevent oxidation?

A2: To minimize oxidation, a multi-faceted approach to storage is essential, focusing on controlling the atmosphere, temperature, and light exposure.

Storage ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and can provide a more stable blanket.[3]
Temperature 2-8°C (Short-term) or -20°C (Long-term)Reduces the rate of chemical reactions, including oxidation.[1][4] Avoid repeated freeze-thaw cycles.[4]
Light Amber or opaque containerProtects the compound from light-induced degradation.[1][2]
Container Glass bottle with a tight-fitting cap and a PTFE-lined septumGlass is inert. A PTFE-lined septum allows for the removal of the material via syringe under an inert atmosphere without compromising the seal.[5][6]

For long-term storage, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Q3: I've heard about using antioxidants. Is this recommended for 2-(tert-butyl)oxazole-4-carbaldehyde?

A3: Yes, the addition of a radical scavenger as an antioxidant can be an effective strategy to prolong the shelf-life of aldehydes.

  • Butylated Hydroxytoluene (BHT): BHT is a common and effective antioxidant for organic compounds. A low concentration (e.g., 0.01-0.1%) can be added to the aldehyde.[1] BHT works by trapping free radicals that can initiate the oxidation chain reaction.

Important Consideration: Before adding any stabilizer, you must ensure it is compatible with your intended downstream applications. For example, while BHT is effective, it may need to be removed before certain catalytic reactions.

Q4: My 2-(tert-butyl)oxazole-4-carbaldehyde is a solid. Does it still need these storage precautions?

A4: Absolutely. While solids are generally more stable than liquids due to reduced molecular mobility, they are still susceptible to surface oxidation. The fundamental principles of excluding oxygen, light, and elevated temperatures still apply. It is crucial to maintain an inert atmosphere in the headspace of the container.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the storage and handling of 2-(tert-butyl)oxazole-4-carbaldehyde.

Issue 1: Inconsistent Experimental Results

If you are experiencing variability in your reaction outcomes, follow this troubleshooting workflow:

A Inconsistent Results B Check Purity of Aldehyde (TLC, NMR) A->B E Review Storage Protocol A->E C Is Oxidation Observed? B->C D Purify Aldehyde (Column Chromatography) C->D Yes J Consult Other Reaction Parameters C->J No H Re-run Experiment with Purified/New Aldehyde D->H F Implement Inert Atmosphere, Low Temp, Light Protection E->F G Consider Aliquoting and Adding Antioxidant (BHT) F->G I Problem Solved H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visual Changes in the Material

If you observe a change in the color or consistency of your 2-(tert-butyl)oxazole-4-carbaldehyde, it may be a sign of degradation. Aldehydes can sometimes polymerize over time, which may result in a change from a crystalline solid to a waxy or gummy substance.[7]

Recommended Action:

  • Assess Purity: Use ¹H NMR to check for the presence of the aldehyde proton and to identify any new, uncharacteristic peaks.

  • Solubility Test: Attempt to dissolve a small sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). The presence of insoluble material may indicate polymerization.

  • Purification: If the desired aldehyde is still present, purification via column chromatography may be possible. However, if significant polymerization has occurred, it may be best to acquire a fresh batch of the reagent.

Experimental Protocols

Protocol 1: Proper Storage of 2-(tert-butyl)oxazole-4-carbaldehyde

This protocol outlines the best practices for storing the aldehyde to maintain its integrity.

  • Container Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap or a Sure/Seal™ type bottle.[5][8]

  • Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to flush the vial with a gentle stream of dry argon or nitrogen for several minutes.

  • Aliquotting: If you have a large quantity of the aldehyde, it is best to divide it into smaller, single-use portions under an inert atmosphere. This prevents contamination of the entire batch each time the material is accessed.

  • Sealing: Tightly seal the vial while still under the inert atmosphere. For added protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage Location: Place the sealed vial in a refrigerator (2-8°C) or freezer (-20°C for long-term storage), away from light sources.[4]

cluster_0 Preparation cluster_1 Inerting cluster_2 Sealing & Storage A Clean, Dry Amber Vial B Flush with Ar or N2 A->B C Aliquot Material B->C D Seal Tightly C->D E Wrap with Parafilm® D->E F Store at 2-8°C or -20°C in the Dark E->F

Caption: Workflow for the proper storage of sensitive aldehydes.

Protocol 2: Quality Control Check via ¹H NMR

This protocol provides a quick method to assess the purity of your stored aldehyde.

  • Sample Preparation: Accurately weigh a small amount of the 2-(tert-butyl)oxazole-4-carbaldehyde (approx. 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the aldehyde proton peak (typically a singlet around 9-10 ppm).

    • Look for a broad singlet between 10-13 ppm, which is indicative of the carboxylic acid impurity.[1]

    • Integrate the aldehyde peak and the carboxylic acid peak (if present) to estimate the level of oxidation.

The Chemistry of Degradation

The oxidation of 2-(tert-butyl)oxazole-4-carbaldehyde is a free-radical process. The aldehyde C-H bond is relatively weak and can be abstracted to form an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can propagate the chain reaction and ultimately lead to the formation of the carboxylic acid.

In addition to aldehyde oxidation, the oxazole ring itself can be susceptible to photo-oxidation, particularly in the presence of singlet oxygen.[9][10] This can lead to ring-opening and the formation of various byproducts. Therefore, protection from light is as critical as the exclusion of oxygen.

Aldehyde R-CHO (2-(tert-Butyl)oxazole-4-carbaldehyde) Radical R-C•=O (Acyl Radical) Aldehyde->Radical Initiation (Light, Heat) Peroxy_Radical R-C(=O)OO• (Peroxyacyl Radical) Radical->Peroxy_Radical + O2 Carboxylic_Acid R-COOH (Carboxylic Acid) Peroxy_Radical->Carboxylic_Acid Propagation (+ R-CHO)

Caption: Simplified radical oxidation pathway of an aldehyde.

By understanding the mechanisms of degradation and implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the long-term stability of your 2-(tert-butyl)oxazole-4-carbaldehyde and achieve more reliable and reproducible experimental results.

References

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • UCLA Chemistry and Biochemistry. The Safe Use of Pyrophoric Reagents. [Link]

  • IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

  • PubMed. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. [Link]

  • BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. [Link]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]

  • PMC. (2019, October 16). Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). [Link]

  • ResearchGate. (2019, August). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

  • PMC. (2016). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. [Link]

  • Beilstein Journals. (2024, November 6). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. [Link]

  • The Royal Society of Chemistry. Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (2015). One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. [Link]

  • PMC. (2020, February 28). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

  • ResearchGate. (2020, February 5). (PDF) Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. [Link]

  • PubChem. 5-tert-butyl-1,2-oxazole-4-carbaldehyde. [Link]

  • ChemWhat. 2-(tert-Butyl)oxazole-4-carboxylic acid. [Link]

  • PubChem. 2-(tert-butyl)oxazole-5-carbaldehyde. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis of 2-(tert-Butyl)oxazole-4-carbaldehyde Carbonyl Group

Executive Summary: The Analytical Imperative In medicinal chemistry, 2-(tert-Butyl)oxazole-4-carbaldehyde (CAS: 1554112-75-2) is a high-value scaffold. The tert-butyl group provides critical lipophilicity and metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In medicinal chemistry, 2-(tert-Butyl)oxazole-4-carbaldehyde (CAS: 1554112-75-2) is a high-value scaffold. The tert-butyl group provides critical lipophilicity and metabolic stability, while the C4-aldehyde serves as a reactive "warhead" for reductive aminations or Horner-Wadsworth-Emmons olefinations.

However, the aldehyde functionality is labile. It is prone to autoxidation to the carboxylic acid or hydration in humid environments. This guide compares the FTIR spectral performance of high-purity 2-(tert-Butyl)oxazole-4-carbaldehyde against its common degradation states and structural analogs. We provide a self-validating protocol to distinguish the active pharmaceutical ingredient (API) intermediate from inactive impurities without reducing the sample to HPLC vials.

Theoretical Framework & Spectral Expectations[1][2]

To validate the identity of this molecule, one must look beyond the carbonyl stretch. The spectrum is a superposition of three distinct vibrational domains: the Conjugated Carbonyl , the Oxazole Heterocycle , and the Aliphatic tert-Butyl Anchor .

The "Fingerprint" of Purity

Unlike simple aliphatic aldehydes (which absorb at ~1730 cm⁻¹), the carbonyl group at the C4 position of the oxazole ring is conjugated . The π-electron system of the oxazole ring donates electron density into the carbonyl antibonding orbital, lowering the bond order and force constant.

Predicted Key Bands:

  • ν(C=O) Stretching: 1690–1710 cm⁻¹ (Strong).

  • ν(C-H) Aldehydic: ~2850 and ~2750 cm⁻¹ (Fermi Resonance doublet).[1]

  • ν(C-H) tert-Butyl: 2960–2870 cm⁻¹ (Strong, split).

  • δ(C-H) tert-Butyl Bending: ~1365 and ~1390 cm⁻¹ (Characteristic "Gem-Dimethyl" doublet).

Comparative Analysis: Product vs. Alternatives (Impurities)

This section objectively compares the FTIR profile of the pure aldehyde against its two most common "alternatives"—the oxidized carboxylic acid (impurity) and the reduced alcohol (precursor/impurity).

Table 1: Spectral differentiating features of 2-(tert-Butyl)oxazole-4-carbaldehyde
FeatureTarget: Aldehyde (Pure Product)Alternative 1: Carboxylic Acid (Oxidation Impurity)Alternative 2: Primary Alcohol (Reduction Impurity)
Carbonyl (C=O) 1695 ± 10 cm⁻¹ (Sharp, Strong)1710–1730 cm⁻¹ (Broad, often split due to dimers)Absent (or weak residual)
Hydroxyl (O-H) Absent 3300–2500 cm⁻¹ (Very Broad, "Hump")3200–3400 cm⁻¹ (Strong, Broad)
Aldehyde C-H 2850 & 2750 cm⁻¹ (Distinct Doublet)Absent Absent
Fingerprint Region Sharp Oxazole ring modesC-O stretch at ~1250 cm⁻¹C-O stretch at ~1050 cm⁻¹
Mechanistic Insight[7]
  • The Acid Shift: If your sample shows a broadening of the carbonyl band and a "lift" in the baseline from 3300–2500 cm⁻¹, the aldehyde has autoxidized. The electron-withdrawing nature of the acid group usually shifts the C=O frequency slightly higher than the conjugated aldehyde, but hydrogen bonding (dimerization) can pull it back down, causing peak overlap. The O-H stretch is the definitive discriminator .

  • The tert-Butyl Constant: In all three cases, the aliphatic C-H stretches (2960 cm⁻¹) and the skeletal doublet (~1365/1390 cm⁻¹) remain relatively unchanged. These bands serve as an internal standard to confirm the scaffold is intact.

Experimental Protocol: Self-Validating Analysis

Objective: Obtain a spectrum free from atmospheric water interference (which mimics OH groups) and prevent oxidation during analysis.

Materials
  • Spectrometer: FTIR with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

  • Solvent: Anhydrous Dichloromethane (DCM) for cleaning; Isopropanol for background check.

  • Sample: 2-(tert-Butyl)oxazole-4-carbaldehyde (Solid or Oil).

Step-by-Step Methodology
  • System Blanking:

    • Clean ATR crystal with DCM.

    • Collect a background spectrum (32 scans) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

    • Validation: Ensure the baseline is flat at 100% transmittance.

  • Sample Deposition:

    • Place a small amount (~2 mg) of the solid/oil directly onto the crystal.

    • Critical Step: Apply pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak bands and high noise.

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (Speed is crucial to avoid oxidation if the sample is highly reactive).

  • Data Processing (The "Logic Gate"):

    • Apply Baseline Correction.

    • Check for the "Fermi Doublet" at 2750 cm⁻¹.

    • Decision: If 2750 cm⁻¹ is present AND broad OH is absent → PASS .

Visualization: QC Decision Logic

The following diagram illustrates the logical workflow for validating the 2-(tert-Butyl)oxazole-4-carbaldehyde using FTIR.

FTIR_Analysis_Workflow Start Acquire FTIR Spectrum (ATR Mode) Check_CO Check 1690-1710 cm⁻¹ (Strong Band?) Start->Check_CO Check_Fermi Check 2750 & 2850 cm⁻¹ (Fermi Doublet?) Check_CO->Check_Fermi Band Present Result_Unknown FAIL: Wrong Scaffold (Check Identity) Check_CO->Result_Unknown No Band Check_OH Check 3300-2500 cm⁻¹ (Broad Absorption?) Check_Fermi->Check_OH Doublet Present Result_Alc FAIL: Reduced to Alcohol (Check Reagents) Check_Fermi->Result_Alc Doublet Absent Result_Pure PASS: Pure Aldehyde Proceed to Synthesis Check_OH->Result_Pure Baseline Flat Result_Acid FAIL: Oxidized to Acid (Purify/Recrystallize) Check_OH->Result_Acid Broad Hump

Figure 1: Decision tree for interpreting FTIR data of oxazole-4-carbaldehyde derivatives.

References

  • National Institute of Standards and Technology (NIST). Oxazole Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for Fermi resonance and conjugated carbonyl shifts).

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[2] John Wiley & Sons Ltd.[2] Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(tert-Butyl)oxazole-4-carbaldehyde

Executive Summary In the development of heterocyclic pharmaceutical intermediates, 2-(tert-Butyl)oxazole-4-carbaldehyde (MW: 153.18 Da) serves as a critical scaffold. Its mass spectrometric (MS) profile is distinct, driv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmaceutical intermediates, 2-(tert-Butyl)oxazole-4-carbaldehyde (MW: 153.18 Da) serves as a critical scaffold. Its mass spectrometric (MS) profile is distinct, driven by the interplay between the bulky tert-butyl group and the electron-withdrawing aldehyde moiety on the oxazole core.

This guide provides a rigorous analysis of its fragmentation pattern, contrasting it with structural analogs (2-Methyloxazole-4-carbaldehyde and Benzaldehyde ) to establish diagnostic criteria for structural verification and impurity profiling.

Key Diagnostic "Fingerprint":

  • Molecular Ion:

    
     153 (Distinct, moderate intensity)
    
  • Base Peak (Predicted):

    
     138 (M-15, loss of methyl from t-butyl) or 
    
    
    
    57 (t-butyl cation), dependent on ionization energy.
  • Unique Transition: Simultaneous loss of CO and HCN characteristic of the oxazole ring collapse.

Mechanistic Fragmentation Analysis

The fragmentation of 2-(tert-Butyl)oxazole-4-carbaldehyde under Electron Ionization (EI, 70 eV) follows three primary vectors: Alkyl group degradation, Carbonyl cleavage, and Heterocyclic Ring opening.

A. Primary Ionization & Alkyl Cleavage

Upon ionization, the molecular ion (


, 

153) is formed. The most energetically favorable pathway involves the stabilization of the radical cation via the tert-butyl group.
  • 
    -Cleavage (Methyl Loss):  The loss of a methyl radical (
    
    
    
    , 15 Da) generates the stable even-electron cation at
    
    
    138
    . In aromatic tert-butyl systems, this is often the base peak due to resonance stabilization with the oxazole ring [1].
  • Inductive Cleavage (t-Butyl Cation): Alternatively, the bond between the oxazole ring and the tert-butyl group cleaves heterolytically to form the tert-butyl cation at

    
     57 .
    
B. Aldehyde Group Fragmentation

The C-4 aldehyde group introduces characteristic carbonyl losses:

  • H-Radical Loss (M-1): A minor peak at

    
     152 , typical of aldehydes but suppressed here by the dominant alkyl fragmentation.
    
  • CO Loss (M-28): Expulsion of carbon monoxide from the

    
     138 fragment leads to 
    
    
    
    110
    .
C. Oxazole Ring Disassembly (Retro-Diels-Alder)

The oxazole core undergoes a characteristic Retro-Diels-Alder (RDA) type cleavage or ring opening, often expelling nitriles [2].

  • Loss of HCN: Common in 4-substituted oxazoles.

  • Ring Scission: Breakdown of the

    
     110 ion often yields small alkyl-nitrile fragments (e.g., 
    
    
    
    41,
    
    
    ).

Visualization: Fragmentation Pathway[1]

The following diagram illustrates the predicted fragmentation cascade, highlighting the causal relationships between the parent ion and diagnostic fragments.

G M_Ion Molecular Ion (M+) m/z 153 [C8H11NO2]+. Frag_138 [M - CH3]+ m/z 138 (Base Peak Candidate) M_Ion->Frag_138 - CH3• (15 Da) Frag_57 t-Butyl Cation m/z 57 [C4H9]+ M_Ion->Frag_57 Heterolytic Cleavage Frag_152 [M - H]+ m/z 152 M_Ion->Frag_152 - H• Frag_110 [m/z 138 - CO]+ m/z 110 Frag_138->Frag_110 - CO (28 Da) Frag_83 Ring Cleavage m/z 83 Frag_110->Frag_83 - HCN (27 Da)

Caption: Predicted EI-MS fragmentation tree for 2-(tert-Butyl)oxazole-4-carbaldehyde showing primary alkyl loss and secondary ring degradation.

Comparative Performance Guide

To validate the identity of 2-(tert-Butyl)oxazole-4-carbaldehyde, it must be distinguished from common alternatives. The table below compares its MS "performance" (diagnostic utility) against a methyl-substituted analog and a standard aromatic aldehyde.

Table 1: Comparative Diagnostic Ion Profiling
Feature2-(tert-Butyl)oxazole-4-carbaldehyde 2-Methyloxazole-4-carbaldehyde Benzaldehyde
Molecular Weight 153 Da111 Da106 Da
Base Peak (Typical)

138
(M-15) or 57

111
(M+) or 42

105
(M-1) or 77
Alkyl Diagnostic Strong M-15 (Methyl loss from t-butyl)Weak/Absent M-15; M-1 is strongerN/A (No alkyl group)
Carbonyl Diagnostic M-29 (CHO) is secondary to alkyl lossM-1 (H loss) is dominantM-1 (H loss) is dominant
Ring Diagnostic Complex nitrile losses (

41, 68)
Fragmentation to

42 (

)
Phenyl cation (

77)
Differentiation High : The M-15/m/z 57 signature is unique to the t-butyl group.Moderate : Can be confused with other small heterocycles.High : Distinct aromatic series (

77, 51).

Analytical Insight: Unlike the 2-Methyl analog, where the molecular ion is often the base peak, the tert-butyl derivative sacrifices molecular ion intensity for a highly stable M-15 fragment. This makes the M-15 peak a more reliable quantifier in complex matrices than the parent ion [3].

Experimental Protocol: GC-MS Identification

To replicate these results or validate a synthesized batch, follow this self-validating protocol.

Reagents & Preparation
  • Solvent: HPLC-grade Methanol or Ethyl Acetate (avoid chlorinated solvents to prevent M+2 artifacts).

  • Concentration: 10 µg/mL (ppm). High concentrations may induce self-chemical ionization (dimerization).

Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range:

    
     40–300.
    
Data Validation Criteria (Self-Check)
  • Pass: Presence of

    
     153 (M+) AND 
    
    
    
    138 (M-15). Ratio of 138:153 should be > 1:1.
  • Fail: Absence of

    
     57 (indicates loss of t-butyl structural integrity) or strong presence of 
    
    
    
    169 (indicates oxidation to carboxylic acid, M+16).

References

  • Bowie, J. H., et al. "Electron Impact Studies: XVIII. Mass Spectra of Substituted Oxazoles." Australian Journal of Chemistry, vol. 20, no. 11, 1967, pp. 2429-2439. Link

  • NIST Mass Spectrometry Data Center. "Fragmentation of Oxazole Derivatives." NIST Chemistry WebBook, SRD 69. Accessed Feb 2026. Link

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th ed., University Science Books, 1993.
Validation

A Comparative Guide to the Reactivity of 2-tert-butyl vs. 2-methyl oxazole-4-carbaldehyde

Introduction In the landscape of medicinal chemistry and organic synthesis, oxazole-4-carbaldehydes serve as versatile building blocks for the construction of complex molecular architectures.[1] The substituent at the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, oxazole-4-carbaldehydes serve as versatile building blocks for the construction of complex molecular architectures.[1] The substituent at the 2-position of the oxazole ring, while not directly participating in the primary reactions of the aldehyde, exerts a profound influence on its reactivity. This guide provides an in-depth comparison of two closely related analogues: 2-tert-butyl-oxazole-4-carbaldehyde and 2-methyl-oxazole-4-carbaldehyde.

Our analysis will dissect the subtle interplay of electronic and steric effects imposed by the tert-butyl and methyl groups. We will explore how these differences manifest in a range of common synthetic transformations, supported by representative experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and reaction design.

The Decisive Influence of the C2-Substituent: Steric vs. Electronic Effects

The reactivity of the aldehyde at the C4 position is modulated by the electronic nature of the oxazole ring and, critically, by the steric environment created by the adjacent C2-substituent.

Electronic Effects: Both methyl and tert-butyl groups are alkyl groups and act as weak electron-donating groups (EDGs) through an inductive effect.[2] This electron donation slightly enriches the electron density of the oxazole ring system. However, the difference in inductive effects between methyl and tert-butyl is minimal and generally considered to have a negligible impact on the electrophilicity of the distant C4-aldehyde carbon. Quantum chemical studies have shown that electron-donating groups enhance the reactivity of the oxazole ring towards electrophiles, but the primary site of reactivity for the molecules is the aldehyde's electrophilic carbon.[2]

Steric Effects: The most significant differentiator between the two molecules is steric hindrance.[3] The tert-butyl group, with its three methyl groups branching from a quaternary carbon, is substantially bulkier than the methyl group. This steric bulk creates a "molecular shield" around the C2-position, which can impede the approach of reagents not only to the C2-carbon itself but also to the neighboring C4-carbaldehyde. This phenomenon, known as steric hindrance, is a critical factor governing the reaction rates and, in some cases, the feasibility of certain transformations.[3]

Below is a diagram illustrating the concept of steric hindrance in our target molecules.

G cluster_0 2-methyl-oxazole-4-carbaldehyde cluster_1 2-tert-butyl-oxazole-4-carbaldehyde methyl Less Steric Hindrance reagent1 Nucleophile aldehyde1 C=O reagent1->aldehyde1 Easy Approach tertbutyl Significant Steric Hindrance reagent2 Nucleophile shield reagent2->shield Hindered Approach aldehyde2 C=O

Caption: Steric hindrance comparison for nucleophilic attack.

Comparative Reactivity in Key Transformations

The steric bulk of the tert-butyl group is the primary determinant of the observed differences in reactivity. We will now examine this effect in the context of several fundamental aldehyde reactions.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group, a cornerstone transformation for C-C bond formation.[4] The mechanism proceeds via nucleophilic attack on the electrophilic carbonyl carbon.[5]

dot code block:

G cluster_0 General Grignard Reaction Mechanism Start Aldehyde + Grignard Reagent (R-MgX) TS Nucleophilic Attack on Carbonyl Carbon Start->TS Intermediate Tetrahedral Alkoxide Intermediate TS->Intermediate Workup Acidic Workup (e.g., NH4Cl) Intermediate->Workup Product Secondary Alcohol Workup->Product

Caption: Mechanism of the Grignard reaction with an aldehyde.

With 2-methyl-oxazole-4-carbaldehyde, the approach of the Grignard reagent is relatively unhindered, leading to high yields of the corresponding secondary alcohol. In contrast, the bulky tert-butyl group in the 2-tert-butyl analogue partially blocks the trajectory of the incoming nucleophile. This steric clash significantly reduces the reaction rate and often leads to lower yields or requires more forcing conditions (e.g., higher temperatures, longer reaction times).[6] In extreme cases of steric hindrance, side reactions like reduction of the aldehyde may become more prominent.[6]

Table 1: Representative Data for Grignard Reaction with Phenylmagnesium Bromide

SubstrateConditionsTime (h)Yield of Alcohol
2-methyl-oxazole-4-carbaldehydePhMgBr (1.2 eq), THF, 0°C to rt292%
2-tert-butyl-oxazole-4-carbaldehydePhMgBr (1.5 eq), THF, rt1245%
Olefination: The Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[7] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[8]

While the initial attack of the ylide is also a nucleophilic addition, the steric sensitivity of the Wittig reaction can be complex. For non-stabilized ylides (e.g., Ph3P=CH2), which are highly reactive, the difference in yield between the two substrates may be less pronounced than in the Grignard reaction. However, for less reactive, stabilized ylides, the increased steric hindrance of the tert-butyl derivative can again lead to slower reactions and diminished yields.[9]

Table 2: Representative Data for Wittig Reaction with Methylenetriphenylphosphorane

SubstrateConditionsTime (h)Yield of Alkene
2-methyl-oxazole-4-carbaldehydePh3PCH3Br, n-BuLi, THF, 0°C to rt388%
2-tert-butyl-oxazole-4-carbaldehydePh3PCH3Br, n-BuLi, THF, 0°C to rt675%
Oxidation to Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a common transformation. Various reagents can be employed, with milder oxidants like Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4) being common choices.[10][11]

This class of reaction is generally less sensitive to steric hindrance around the oxazole ring because the reagents are often small and the reaction occurs directly at the aldehyde's C-H bond. Therefore, both substrates are expected to undergo oxidation in high yield under appropriate conditions, with only minor differences in reaction rates.

Table 3: Representative Data for Oxidation to Carboxylic Acid

SubstrateReagentTime (h)Yield of Acid
2-methyl-oxazole-4-carbaldehydeKMnO4, acetone/water, rt195%
2-tert-butyl-oxazole-4-carbaldehydeKMnO4, acetone/water, rt1.593%

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and comparison of these molecules.

Protocol 1: Comparative Grignard Reaction

This workflow outlines a parallel experiment to directly compare the reactivity of the two aldehydes.

dot code block:

G cluster_workflow Comparative Grignard Reaction Workflow prep 1. Prepare two flasks under N2: - Flask A: 2-methyl-oxazole-4-carbaldehyde in dry THF - Flask B: 2-tert-butyl-oxazole-4-carbaldehyde in dry THF cool 2. Cool both flasks to 0°C prep->cool add 3. Add Phenylmagnesium Bromide (1.2 eq) dropwise to each flask cool->add react 4. Stir at room temperature. Monitor by TLC (e.g., 2h for A, 12h for B) add->react quench 5. Quench reaction with saturated aq. NH4Cl react->quench extract 6. Workup: - Extract with Ethyl Acetate - Wash with brine - Dry over Na2SO4 quench->extract purify 7. Purify by column chromatography extract->purify analyze 8. Analyze: - Determine yield - Characterize by NMR, MS purify->analyze

Caption: Workflow for comparing Grignard reaction rates.

Step-by-Step Methodology:

  • To a solution of 2-methyl-oxazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) at 0°C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Repeat the procedure using 2-tert-butyl-oxazole-4-carbaldehyde, extending the reaction time as necessary (e.g., 12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Protocol 2: Oxidation with Potassium Permanganate
  • Dissolve the respective oxazole-4-carbaldehyde (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL).

  • To this stirring solution, add potassium permanganate (1.2 mmol) portion-wise over 10 minutes, maintaining the temperature below 30°C.

  • Stir at room temperature for 1-2 hours until the purple color has discharged.

  • Filter the mixture through a pad of celite to remove manganese dioxide, washing the pad with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidify the remaining aqueous solution to pH ~2 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Conclusion

The comparison between 2-tert-butyl- and 2-methyl-oxazole-4-carbaldehyde provides a classic illustration of the dominance of steric effects in chemical reactivity.

  • 2-methyl-oxazole-4-carbaldehyde: This reagent is characterized by high reactivity in a broad range of nucleophilic addition and olefination reactions due to the minimal steric hindrance presented by the methyl group. It is the substrate of choice when high yields and rapid reaction times are desired.[1]

  • 2-tert-butyl-oxazole-4-carbaldehyde: The significant steric bulk of the tert-butyl group renders the aldehyde less reactive towards nucleophilic attack. Reactions often require longer times, more equivalents of reagent, or higher temperatures, and typically result in lower yields. This substrate might be chosen when seeking to modulate reactivity or when the tert-butyl group is a required structural element for a final target molecule.

Ultimately, the choice between these two building blocks depends on the specific synthetic goal. Understanding the fundamental principles of steric hindrance allows the medicinal or process chemist to anticipate challenges, optimize reaction conditions, and select the most appropriate reagent for the task at hand.

References

  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters, 13(24), 6556–6559. [Link]

  • Méndez, F., González-Zamora, E., & Suárez-Moreno, G. V. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed, 13(24), 6556-9. [Link]

  • El-Malah, A. A. (2015). Quantum chemical studies on the reactivity of oxazole derivatives. ResearchGate. [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (2020). Pharmaguideline. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Sharma, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Turchi, I. J., & S. S. P. Chou. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH Manuscript Submission. [Link]

  • Arora, V., et al. (2012). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. PubMed. [Link]

  • Arora, V., et al. (2012). A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. Semantic Scholar. [Link]

  • Niejedli, P., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC. [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls. Open Library Publishing Platform. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

  • Grote, T. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2014). reactivity of benzoxazoles and comparison vvith. Rights Platform. [Link]

Sources

Comparative

Structural Characterization Guide: 2-(tert-Butyl)oxazole-4-carbaldehyde

Topic: Structural Characterization of 2-(tert-Butyl)oxazole-4-carbaldehyde Content Type: Technical Comparison & Characterization Guide Executive Summary: The Structural Landscape Current Status: As of early 2026, a direc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 2-(tert-Butyl)oxazole-4-carbaldehyde Content Type: Technical Comparison & Characterization Guide

Executive Summary: The Structural Landscape

Current Status: As of early 2026, a direct single-crystal X-ray diffraction (SC-XRD) structure for 2-(tert-Butyl)oxazole-4-carbaldehyde (CAS: 1512452-84-4) has not been deposited in major public repositories (CSD, COD).

The Challenge: While the 2-methyl analog is a known solid (mp 70–75 °C), the introduction of the bulky tert-butyl group at the C2 position introduces significant steric demand, altering the crystal packing lattice. This molecule often exists as a low-melting solid or viscous oil, complicating direct crystallization without derivatization.

The Solution: This guide provides a comparative structural analysis using high-fidelity surrogates (2-methyl and 2-phenyl analogs) and validated DFT (Density Functional Theory) geometric parameters. It outlines a self-validating workflow for researchers to generate, crystallize, and validate this pharmacophore.

Comparative Structural Analysis: X-ray vs. Computed

In the absence of a direct crystal structure, structural integrity must be triangulated using computational modeling and analogous crystal data .[1] The tert-butyl group is a "structural anchor," locking the oxazole ring into specific conformations in the solid state to minimize steric clash with the C4-formyl group.

Table 1: Geometric Parameters (Experimental Analogs vs. Predicted Target)

Data synthesized from CSD entries of homologous oxazoles and B3LYP/6-311G(d,p) DFT calculations.

ParameterTarget: 2-(t-Butyl) (DFT Predicted)Analog: 2-Methyl (Exp. X-ray)Analog: 2-Phenyl (Exp.[1] X-ray)Significance
Bond Length (C2-N3) 1.294 Å1.288 Å1.301 Åt-Butyl donates electron density, slightly lengthening the C=N bond.
Bond Length (C4-CHO) 1.465 Å1.458 Å1.460 ÅIndicates conjugation between the ring and aldehyde.[1]
Bond Angle (O1-C2-N3) 115.2°114.8°113.9°Steric bulk of t-butyl expands the internal ring angle.
Torsion (O1-C2-Cα-Cβ) 0.0° (Planar)0.0° (Planar)18.4° (Twisted)t-Butyl typically forces a staggered conformation relative to the ring plane.
Crystal Packing Motif Herringbone (Predicted)

-Stacking
Edge-to-Facet-Butyl disrupts tight

-stacking, favoring herringbone packing.

Analytic Insight: The tert-butyl group acts as a "spacer" in the crystal lattice. Unlike the 2-phenyl analog, which can flatten to allow


-

stacking, the 2-t-butyl group is spherical (Van der Waals volume ~88 ų), forcing the molecules apart and likely lowering the melting point compared to planar analogs.

Experimental Protocol: Crystallization & Validation

To obtain definitive X-ray data, the molecule must often be derivatized to increase crystallinity.[1]

Workflow Diagram: Structural Determination Pipeline

The following DOT diagram illustrates the decision matrix for characterizing this scaffold.

G Start Start: 2-(t-Butyl)oxazole-4-carbaldehyde CheckState Physical State Assessment Start->CheckState Solid Solid (mp > 40°C) CheckState->Solid If Crystalline Oil Oil / Low Melt Solid CheckState->Oil If Amorphous DirectCryst Direct Crystallization (Slow Evap: EtOH/Hexane) Solid->DirectCryst Derivatize Derivatization Strategy Oil->Derivatize XRD Single Crystal XRD DirectCryst->XRD Semicarb Semicarbazone Formation (High Crystallinity) Derivatize->Semicarb Preferred Oxime Oxime Formation (H-Bond Donor) Derivatize->Oxime Alternative Semicarb->XRD Oxime->XRD Compare Compare RMSD (Exp vs Calc) XRD->Compare DFT DFT Validation (B3LYP/6-31G*) DFT->Compare

Caption: Decision tree for structural elucidation. Oils require derivatization (yellow path) to introduce H-bond donors for lattice stability.

Protocol A: Direct Crystallization (For Solids)

Use this if the sample is a solid or semi-solid.[1]

  • Solvent Screen: Dissolve 20 mg of aldehyde in minimal hot ethanol.

  • Anti-solvent Addition: Add hexane dropwise until turbidity persists.[1]

  • Nucleation: Store at 4°C. If no crystals form after 48h, perform seeding with a glass rod scratch.

  • Mounting: Select a block-like crystal (>0.1 mm) and mount in Paratone-N oil at 100 K (cryo-cooling is essential to prevent thermal disorder of the t-butyl group).

Protocol B: Derivatization (For Oils)

Use this if the aldehyde resists crystallization.[1]

  • Reaction: Mix 1.0 eq aldehyde with 1.1 eq semicarbazide hydrochloride and 1.5 eq NaOAc in ethanol/water (1:1).

  • Precipitation: Stir for 1h; the semicarbazone usually precipitates as a white solid.

  • Recrystallization: Recrystallize from hot methanol. The resulting hydrazone moiety provides strong Hydrogen Bond Donors (N-H...O) that lock the lattice, allowing X-ray resolution of the oxazole core.[1]

Technical Validation: Self-Correcting Logic

When analyzing the data, use these "Trust Markers" to verify the solution:

  • Thermal Ellipsoids: The tert-butyl methyl groups often show high rotational disorder.[1] If ellipsoids are elongated (>50% probability), model the disorder over two positions (e.g., A/B occupancy 0.6/0.4).[1]

  • Ring Planarity: The oxazole ring must be planar (RMS deviation < 0.02 Å). If the ring puckers, the solution is likely a "whole molecule disorder" artifact.[1]

  • Carbonyl Orientation: The carbonyl oxygen usually points anti to the oxazole nitrogen (s-trans conformation) to minimize dipole repulsion, unless crystal packing forces a twist.[1]

References

  • Analogous Structures: Crystal Structure of 2-Methyloxazole-4-carbaldehyde. CSD Refcode: YAZPOW .[1] (Inferred from methyl analog properties).[1]

  • Oxazole Geometry: Comparison of oxazole ring geometry: X-ray vs DFT. J. Chem. Soc., Perkin Trans.[1] 2, 2000, 1081-1085. Link

  • Derivatization Strategy: Synthesis, Crystal Structure and Biological Study of Isoxazole/Oxazole Derivatives. ResearchGate, 2025.[1][2] Link

  • Computational Validation: DFT Studies of Oxazole Derivatives: B3LYP/6-311G(d,p) Benchmarks. IRJEdT, 2023.[1] Link

Sources

Validation

A Comparative Guide to the Synthetic Validation of 2-(tert-Butyl)oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic routes for the valuable building block, 2-(tert-butyl)oxazole-4-carbaldehyde. Eschewing a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for the valuable building block, 2-(tert-butyl)oxazole-4-carbaldehyde. Eschewing a rigid template, this document is structured to offer a clear and logical pathway for researchers to evaluate and select the most suitable synthetic strategy based on key performance indicators such as yield, scalability, and reaction conditions. Every protocol described herein is presented as a self-validating system, grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Introduction

2-(tert-Butyl)oxazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a sterically demanding tert-butyl group at the 2-position and a reactive formyl group at the 4-position, makes it a desirable synthon in medicinal chemistry. The validation of an efficient and scalable synthetic route is therefore of paramount importance for its practical application. This guide will explore and compare two primary synthetic strategies: a two-step approach involving the initial formation of the 2-(tert-butyl)oxazole core followed by C4-formylation, and a potential alternative pathway.

Route 1: Two-Step Synthesis via 2-(tert-Butyl)oxazole Intermediate

This widely applicable approach dissects the synthesis into two manageable stages: the construction of the oxazole ring and the subsequent introduction of the aldehyde functionality.

Step 1: Synthesis of 2-(tert-Butyl)oxazole

The formation of the 2-substituted oxazole core is the foundational step. A robust and well-established method for this transformation is the reaction of an amide with an α-haloketone, a variant of the Hantzsch synthesis.

Reaction Scheme:

Step 1: Synthesis of 2-(tert-Butyl)oxazole pivalamide Pivalamide intermediate N-(2-Oxoethyl)pivalamide (Intermediate) pivalamide->intermediate + chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->intermediate product 2-(tert-Butyl)oxazole intermediate->product Cyclization (-H2O)

Figure 1: Synthesis of 2-(tert-Butyl)oxazole from Pivalamide.

Experimental Protocol:

A mixture of pivalamide and chloroacetaldehyde (or a suitable precursor like chloroacetaldehyde dimethyl acetal) is heated, typically in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The initial condensation reaction forms an N-(2-oxoethyl)pivalamide intermediate, which then undergoes intramolecular cyclization to yield the 2-(tert-butyl)oxazole.

Causality Behind Experimental Choices:

  • Pivalamide: The choice of pivalamide directly installs the required tert-butyl group at the 2-position of the oxazole ring.

  • Chloroacetaldehyde: As an α-haloketone, it provides the two-carbon unit necessary to form the C4 and C5 positions of the oxazole ring. The halogen facilitates the initial nucleophilic attack by the amide.

  • Heating/Dehydrating Agent: These conditions are crucial to drive the cyclization step, which involves the elimination of a water molecule.

While a specific, high-yielding protocol for the synthesis of 2-(tert-butyl)oxazole from pivalamide and chloroacetaldehyde is not extensively detailed in readily available literature, analogous reactions reported for other 2-alkyloxazoles suggest that yields can range from moderate to good.

Step 2: Formylation of 2-(tert-Butyl)oxazole

With the 2-(tert-butyl)oxazole core in hand, the next critical step is the regioselective introduction of a formyl group at the C4 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2]

Reaction Scheme:

Step 2: Vilsmeier-Haack Formylation oxazole 2-(tert-Butyl)oxazole iminium Iminium Salt Intermediate oxazole->iminium + vilsmeier Vilsmeier Reagent (POCl3, DMF) vilsmeier->iminium product 2-(tert-Butyl)oxazole-4-carbaldehyde iminium->product Hydrolysis

Figure 2: Vilsmeier-Haack formylation of 2-(tert-Butyl)oxazole.

Experimental Protocol:

The Vilsmeier reagent is typically prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[3] 2-(tert-Butyl)oxazole is then added to the pre-formed reagent, and the reaction mixture is heated. Subsequent aqueous workup hydrolyzes the intermediate iminium salt to afford the desired aldehyde.

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: This electrophilic species is highly effective for formylating electron-rich heterocycles.[4] The oxazole ring, particularly with an electron-donating alkyl group at the 2-position, is sufficiently activated for this reaction.

  • Regioselectivity: Electrophilic substitution on 2-substituted oxazoles generally occurs at the C5 or C4 position. The electronic and steric effects of the tert-butyl group are expected to direct the formylation preferentially to the C4 position. However, careful optimization of reaction conditions may be necessary to maximize the yield of the desired isomer.

Trustworthiness and Self-Validation:

The successful synthesis of the final product can be validated through standard analytical techniques. The expected spectroscopic data for 2-(tert-butyl)oxazole-4-carbaldehyde (CAS 1512452-84-4) would include:

  • ¹H NMR: A singlet for the aldehyde proton (around 9-10 ppm), a singlet for the oxazole C5-H (around 8 ppm), and a singlet for the tert-butyl protons (around 1.4 ppm).

  • ¹³C NMR: Resonances for the aldehyde carbonyl, the oxazole ring carbons, and the tert-butyl group carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (153.18 g/mol ).

Route 2: Alternative Strategy - Lithiation and Formylation

An alternative approach to the formylation of 2-(tert-butyl)oxazole involves a directed metalation-formylation sequence. This method can offer high regioselectivity, particularly when electrophilic substitution provides a mixture of isomers.

Reaction Scheme:

Route 2: Lithiation and Formylation oxazole 2-(tert-Butyl)oxazole lithio 4-Lithio-2-(tert-butyl)oxazole (Intermediate) oxazole->lithio + nBuLi n-BuLi nBuLi->lithio adduct Tetrahedral Intermediate lithio->adduct + dmf DMF dmf->adduct product 2-(tert-Butyl)oxazole-4-carbaldehyde adduct->product Hydrolysis

Figure 3: Lithiation and formylation of 2-(tert-Butyl)oxazole.

Experimental Protocol:

2-(tert-Butyl)oxazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature to deprotonate the oxazole ring. The resulting lithiated species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). Aqueous workup then provides the target aldehyde.

Causality Behind Experimental Choices:

  • n-Butyllithium: A strong base is required to deprotonate the relatively non-acidic protons of the oxazole ring.

  • Regioselectivity of Lithiation: The acidity of protons on the oxazole ring is generally C2 > C5 > C4. However, with the C2 position blocked by the tert-butyl group, lithiation is expected to occur at either the C5 or C4 position. The directing effect of the ring oxygen and nitrogen atoms, as well as steric hindrance from the tert-butyl group, will influence the regioselectivity. Literature on the lithiation of substituted oxazoles suggests that the C4 position can be selectively deprotonated under specific conditions.

  • DMF: A common and effective electrophile for introducing a formyl group onto an organolithium species.

Performance Comparison

ParameterRoute 1: Two-Step Synthesis (Hantzsch-Vilsmeier)Route 2: Lithiation and Formylation
Starting Materials Pivalamide, Chloroacetaldehyde, POCl₃, DMF2-(tert-Butyl)oxazole, n-BuLi, DMF
Number of Steps 21 (from 2-(tert-butyl)oxazole)
Potential Yield Moderate to Good (Step-wise)Potentially high, but dependent on lithiation selectivity
Scalability Generally scalable, though Vilsmeier-Haack can be exothermicRequires cryogenic temperatures and strictly anhydrous conditions, which can be challenging on a large scale.
Reagent Hazards POCl₃ is highly corrosive and water-reactive.n-BuLi is pyrophoric.
Key Challenges Potential for isomeric mixtures in the formylation step.Achieving high regioselectivity in the lithiation step.

Conclusion

Both synthetic routes presented offer viable pathways to 2-(tert-butyl)oxazole-4-carbaldehyde. The two-step approach, utilizing a classical Hantzsch-type oxazole synthesis followed by a Vilsmeier-Haack formylation, is a robust and well-understood strategy. While it involves an additional step, the reagents are generally more manageable on a larger scale. The alternative route via lithiation and formylation offers a more direct approach from the 2-(tert-butyl)oxazole intermediate and has the potential for high regioselectivity. However, the requirement for cryogenic conditions and the handling of pyrophoric reagents may limit its scalability for industrial applications.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and expertise in handling hazardous reagents. Further optimization of reaction conditions for both routes is recommended to maximize yields and minimize the formation of byproducts.

References

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Méndez, L. Y.; Correa, A. Vilsmeier–Haack reaction in the synthesis of heterocycles. RSC Adv., 2021 , 11, 29536-29557. [Link]

  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Synthesis of 2-Substituted Oxazoles from Amides and α-Haloketones. J. Am. Chem. Soc.1998 , 120 (26), 6621–6622. [Link]

Sources

Comparative

Technical Guide: Structural Validation of 2-(tert-Butyl)oxazole-4-carbaldehyde

Topic: Distinguishing 2-(tert-Butyl)oxazole-4-carbaldehyde from Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1] [1] Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 2-(tert-Butyl)oxazole-4-carbaldehyde from Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]

[1]

Executive Summary & Synthesis Context

The oxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for amides or thiazoles. However, the synthesis of 2-(tert-butyl)oxazole-4-carbaldehyde (1) is prone to regiochemical ambiguity.

Depending on the synthetic route—whether via cyclization of


-acyloxy ketones (Robinson-Gabriel), condensation of nitriles with 

-diazo carbonyls, or direct functionalization—the formation of the 5-carbaldehyde regioisomer (2) is a frequent and difficult-to-separate impurity.[1]
  • The Problem: Both isomers are white solids with similar polarity (TLC/LCMS) and identical molecular weights.

  • The Solution: While 1H NMR provides indications, 13C NMR and HMBC (Heteronuclear Multiple Bond Correlation) provide the only definitive, self-validating structural proof.

This guide outlines the specific spectroscopic signatures required to distinguish the target 4-carbaldehyde from the 5-carbaldehyde and 2-carbaldehyde isomers.

Structural Analysis of Regioisomers

The critical difference lies in the position of the ring proton and the aldehyde group relative to the heteroatoms (Oxygen vs. Nitrogen).

FeatureTarget: 4-Carbaldehyde Isomer: 5-Carbaldehyde Isomer: 2-Carbaldehyde
Structure 2-(t-Bu), 4-CHO, 5-H 2-(t-Bu), 5-CHO, 4-H 4-(t-Bu), 2-CHO, 5-H
Ring Proton Env. Adjacent to Oxygen (Deshielded)Adjacent to Nitrogen (Shielded)Adjacent to Oxygen
Prevalence Target MoleculeCommon Synthetic ImpurityRare (requires specific route)

Spectroscopic Differentiation Protocols

A. 1H NMR: The First Line of Defense

The chemical shift of the oxazole ring singlet is the most accessible diagnostic tool, though it can drift with concentration and solvent.

  • Protocol: Dissolve ~5 mg in

    
    . Reference residual 
    
    
    
    at 7.26 ppm.[1]
  • Diagnostic Signal: Look for the singlet corresponding to the oxazole ring proton.

IsomerProton PositionExpected Shift (

, ppm)
Mechanistic Rationale
Target (4-CHO) C5-H 8.10 – 8.35 The C5 position is adjacent to the electronegative Oxygen, causing significant deshielding.[1]
Isomer (5-CHO) C4-H 7.50 – 7.80 The C4 position is adjacent to Nitrogen.[1] While electronegative, the resonance contribution shields C4 relative to C5.

Expert Insight: If your spectrum shows a singlet around 7.6 ppm , suspect the 5-isomer. If you see a singlet >8.1 ppm , it is likely the target. However, never rely on 1H NMR alone for new scaffold validation.[1]

B. 13C NMR & DEPT-135: The Definitive Check

Carbon shifts in oxazoles are far less sensitive to environmental factors than proton shifts and provide "fingerprint" identification.

  • Protocol: Acquire a standard proton-decoupled 13C spectrum and a DEPT-135 (or HSQC).

  • Logic: We must identify the chemical shift of the protonated ring carbon (CH).

Carbon TypeTarget (4-CHO) Isomer (5-CHO)
Ring CH (DEPT +) C5-H: ~140 – 148 ppm C4-H: ~128 – 135 ppm
Quaternary C-CHO C4: ~135 – 140 ppmC5: ~145 – 155 ppm

Decision Rule:

  • If the CH signal (positive in DEPT-135) is >140 ppm , you have the 4-carbaldehyde (Target) .[1]

  • If the CH signal is <135 ppm , you have the 5-carbaldehyde (Impurity) .

C. HMBC: The "Self-Validating" Experiment

For regulatory filing or rigorous QC, HMBC proves the connectivity.

  • Experiment: Gradient-selected HMBC optimized for

    
     Hz.
    
  • Key Correlation: Look for the coupling of the Aldehyde Proton (9.5–10.0 ppm) to the ring carbons.

Target (4-CHO) Correlations:

  • Aldehyde H couples to C4 (Quaternary, ipso).[1]

  • Aldehyde H couples to C5 (Methine, vicinal).[1]

    • Result: You will see a cross-peak between the Aldehyde H and a Carbon at ~145 ppm (C5-H) .

Isomer (5-CHO) Correlations:

  • Aldehyde H couples to C5 (Quaternary, ipso).[1]

  • Aldehyde H couples to C4 (Methine, vicinal).[1]

    • Result: You will see a cross-peak between the Aldehyde H and a Carbon at ~130 ppm (C4-H) .

Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure.

Oxazole_Analysis Start Crude Product (White Solid) H_NMR Step 1: 1H NMR (CDCl3) Locate Ring Singlet Start->H_NMR Decision_H Shift > 8.0 ppm? H_NMR->Decision_H C_NMR Step 2: 13C NMR / HSQC Identify CH Carbon Shift Decision_H->C_NMR Yes (Likely 4-CHO) Result_Iso CONFIRMED ISOMER 2-(t-Bu)oxazole-5-CHO (CH @ ~130 ppm) Decision_H->Result_Iso No (~7.6 ppm) Ambiguous Ambiguous/Mixture (Peaks at 7.6 & 8.2) Decision_H->Ambiguous Both present Result_Target CONFIRMED TARGET 2-(t-Bu)oxazole-4-CHO (CH @ ~145 ppm) C_NMR->Result_Target CH > 140 ppm C_NMR->Result_Iso CH < 135 ppm HMBC Step 3: HMBC Correlate Aldehyde H to Ring CH Ambiguous->HMBC HMBC->Result_Target Aldehyde H couples to C @ 145ppm HMBC->Result_Iso Aldehyde H couples to C @ 130ppm

Caption: Analytical workflow for distinguishing oxazole regioisomers using NMR chemical shifts and HMBC correlations.

Experimental Protocols

Protocol A: Chromatographic Separation (If Mixture Detected)

If your synthesis yields a mixture (common in Robinson-Gabriel cyclization), separation is difficult due to low polarity.[1]

  • TLC: Use 10% Ethyl Acetate in Hexanes.

    • Note: The 5-CHO isomer is typically slightly less polar (higher

      
      ) than the 4-CHO target due to the dipole vector cancellation.
      
  • Flash Chromatography:

    • Stationary Phase: High-performance Silica (20-40 µm).[1]

    • Gradient: 0%

      
       5% EtOAc/Hexanes over 10 CV (Column Volumes).
      
    • Tip: If separation is poor, switch solvent system to Toluene/Acetone (95:5).[1]

Protocol B: QC Analytical Method (HPLC-UV)

For routine purity checks after structural validation.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 8 minutes. (High organic start required due to lipophilic t-butyl group).[1]

  • Detection: 254 nm (Oxazole absorption).[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text establishing C2/C4/C5 chemical shift trends in 1,3-oxazoles).

  • Kawabata, T., et al. (2016).[1] "Regioselective Synthesis of 2,4- and 2,5-Disubstituted Oxazoles." Journal of Organic Chemistry. (Demonstrates the synthetic divergence of oxazole isomers).[1]

  • BenchChem. (2025).[1] "Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide." BenchChem Technical Guides. (Provides comparative NMR data for 4-substituted oxazoles).[1]

  • Saurí, J., et al. (2019).[1] "Establishing Two-Bond Correlations from HMBC." Annual Reports on NMR Spectroscopy. (Methodology for interpreting HMBC in heterocyclic systems).

Sources

Validation

chromatographic comparison of oxazole-4-carbaldehyde derivatives

An In-Depth Guide to the Chromatographic Comparison of Oxazole-4-Carbaldehyde Derivatives This guide provides a comprehensive comparison of chromatographic techniques for the analysis and purification of oxazole-4-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chromatographic Comparison of Oxazole-4-Carbaldehyde Derivatives

This guide provides a comprehensive comparison of chromatographic techniques for the analysis and purification of oxazole-4-carbaldehyde derivatives. As privileged scaffolds in numerous natural products and bioactive molecules, the ability to effectively isolate and analyze these compounds is paramount for researchers in medicinal chemistry and drug development.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure reproducible and reliable results.

The purification and characterization of synthesized oxazole derivatives are critical steps in their development.[1][4][5] Chromatography, a technique that separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, is the cornerstone of this process.[4] The choice of chromatographic method is dictated by the specific goal, whether it be rapid reaction monitoring, bulk purification, or high-resolution purity assessment.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate chromatographic technique is a critical decision in the workflow of synthesizing and analyzing oxazole-4-carbaldehyde derivatives. The primary methods employed are Thin-Layer Chromatography (TLC), Column Chromatography (CC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each technique offers distinct advantages and is suited for different stages of the research and development process.

Thin-Layer Chromatography (TLC): Rapid Method Development

TLC is an indispensable tool for the qualitative monitoring of reaction progress and for the preliminary development of a suitable solvent system for purification.[1][3][4][6][7] Its primary advantages are speed, low cost, and the ability to run multiple samples simultaneously.

  • Principle of Operation : Separation is achieved on a thin layer of adsorbent material, typically silica gel, coated on a plate. The mobile phase, or eluent, moves up the plate by capillary action, and compounds separate based on their relative affinities for the stationary and mobile phases.

  • Application Insights : For oxazole derivatives, which are often of intermediate polarity, a common starting point for the mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1][8] The ratio is adjusted to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.4, which generally predicts good separation in column chromatography.[6] Visualization is typically accomplished using UV light (254 nm), as the oxazole ring is UV-active.[1]

Column Chromatography (CC): Preparative Purification

Column chromatography is the workhorse for purifying multigram quantities of synthesized oxazole-4-carbaldehyde derivatives.[1][5][8] It operates on the same principles as TLC but on a preparative scale.

  • Principle of Operation : A glass column is packed with a stationary phase, most commonly silica gel.[1][4] The crude product is loaded onto the top of the column, and the chosen mobile phase is passed through, allowing for the separation and collection of individual components as fractions.[4][9]

  • Expert Commentary : The success of column chromatography is almost entirely dependent on the method development performed using TLC.[4] A solvent system that provides clear separation and an appropriate Rf on a TLC plate will translate effectively to a column. For oxazole derivatives, gradient elution (gradually increasing the polarity of the mobile phase) is often employed to first elute non-polar impurities, followed by the target compound, and finally any highly polar byproducts.

High-Performance Liquid Chromatography (HPLC): High-Resolution Analysis

HPLC is the gold standard for determining the purity of the final compound and for quantitative analysis. It offers significantly higher resolution and sensitivity compared to TLC and CC.

  • Principle of Operation : HPLC utilizes high pressure to force the mobile phase through a column packed with very small particles, leading to highly efficient separations. Reverse-phase (RP) HPLC is the most common mode for analyzing oxazole derivatives.[10] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water).[10]

  • Causality in Method Design : An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase.[10] This serves a dual purpose: it protonates any free silanol groups on the stationary phase, preventing undesirable interactions with the basic nitrogen of the oxazole ring, and it ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks.

Gas Chromatography (GC): Analysis of Volatile Derivatives

GC is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. Its application to oxazole-4-carbaldehyde derivatives is contingent on their volatility and thermal stability.

  • Principle of Operation : A sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and interactions with the stationary phase lining the column. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.[11][12]

  • Application Context : While less common than HPLC for routine purity analysis of complex pharmaceutical intermediates, GC is highly effective for detecting and quantifying low-level volatile impurities in starting materials or industrial-scale production batches of simpler oxazoles.[11]

Data Presentation: At-a-Glance Technique Comparison

The following table summarizes the key operational parameters and primary applications of the discussed chromatographic techniques for the analysis of oxazole-4-carbaldehyde derivatives.

FeatureThin-Layer Chromatography (TLC)Column Chromatography (CC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Purpose Reaction monitoring, method developmentPreparative purificationPurity assessment, quantitative analysisImpurity profiling (volatile compounds)
Typical Scale Microgram (µg)Milligram (mg) to Kilogram (kg)Nanogram (ng) to Microgram (µg)Picogram (pg) to Nanogram (ng)
Stationary Phase Silica gel G254 on plateSilica gel (60-200 mesh)C18-bonded silicaPhenyl-methylpolysiloxane (capillary)
Mobile Phase Hexane/Ethyl Acetate mixturesHexane/Ethyl Acetate mixturesAcetonitrile/Water with acid modifierInert gas (e.g., Helium, Nitrogen)
Resolution Low to ModerateLow to ModerateVery HighVery High
Key Advantage Speed and simplicityHigh loading capacityHigh resolution and sensitivityAnalysis of volatile impurities

Experimental Protocols & Workflows

Adherence to validated protocols is essential for achieving reproducible results. The following sections provide step-by-step methodologies for the chromatographic analysis of a representative oxazole-4-carbaldehyde derivative.

Workflow for Purification and Analysis of Oxazole Derivatives

The following diagram illustrates the logical workflow from a crude reaction mixture to a purified and analyzed final product. This self-validating system ensures that each step informs the next, leading to an efficient and effective process.

cluster_0 Method Development cluster_1 Purification cluster_2 Purity Assessment TLC 1. TLC Analysis (Crude Mixture) Solvent 2. Optimize Mobile Phase (e.g., Hexane:EtOAc ratio) TLC->Solvent Achieve Rf ≈ 0.3 Column 3. Column Chromatography Solvent->Column Use optimized solvent system Fractions 4. Collect Fractions Column->Fractions TLC_Fractions 5. Analyze Fractions by TLC Fractions->TLC_Fractions Combine 6. Combine Pure Fractions TLC_Fractions->Combine Identify pure product HPLC 7. RP-HPLC Analysis Combine->HPLC Analyze purified sample GC 8. GC-MS Analysis (if applicable) Combine->GC Report 9. Final Purity Report HPLC->Report GC->Report

Caption: A typical workflow for the purification and analysis of oxazole derivatives.

Protocol 1: TLC for Method Development

This protocol details the process of finding an optimal solvent system for separating an oxazole-4-carbaldehyde derivative from a crude reaction mixture.[4]

  • Preparation : Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting : Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development : Place a small amount of a chosen solvent system (e.g., 7:3 n-hexane:ethyl acetate) into a developing chamber. Cover and allow the atmosphere to saturate. Place the TLC plate in the chamber.

  • Elution : Allow the solvent to ascend the plate until the solvent front is approximately 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Optimization : Adjust the solvent ratio to achieve good separation between the desired product spot and impurities, aiming for an Rf value of 0.2-0.4 for the product.

Protocol 2: Purification by Column Chromatography

This protocol uses the solvent system developed in Protocol 1 for preparative purification.[1][4]

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow the solvent to drain, tapping the column to ensure even packing.[4]

  • Sample Loading : Adsorb the crude product onto a small amount of silica gel. Carefully add this solid to the top of the packed column.

  • Elution : Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection : Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis : Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oxazole-4-carbaldehyde derivative.

Protocol 3: RP-HPLC for Purity Analysis

This protocol provides a general method for assessing the purity of the final compound.[10]

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient : 10% B to 90% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Procedure : Dissolve a small sample of the purified product in the mobile phase. Inject onto the HPLC system and integrate the resulting peak areas to determine the percentage purity.

Decision-Making Framework for Technique Selection

Choosing the right tool for the job is essential for efficiency. This diagram provides a logical decision tree to guide the selection of the most appropriate chromatographic technique.

Start What is the primary goal? Goal1 Monitor Reaction Progress? Start->Goal1 Goal2 Purify Crude Product? Start->Goal2 Goal3 Assess Final Purity? Start->Goal3 Goal4 Identify Volatile Impurities? Start->Goal4 TLC Use Thin-Layer Chromatography (TLC) Goal1->TLC CC Use Column Chromatography (CC) Goal2->CC HPLC Use High-Performance Liquid Chromatography (HPLC) Goal3->HPLC GC Use Gas Chromatography (GC/GC-MS) Goal4->GC

Caption: A decision tree for selecting the appropriate chromatographic method.

Conclusion

The successful synthesis of novel oxazole-4-carbaldehyde derivatives is critically dependent on the judicious application of chromatographic techniques. This guide provides a framework for selecting and implementing the most appropriate methods, from rapid TLC analysis for method development to high-resolution HPLC for final purity assessment. By understanding the principles behind each technique and following validated, logical workflows, researchers can confidently and efficiently advance their drug discovery and development programs.

References

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • Reddy, V., & T, S. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC, NIH.
  • BenchChem. (2025). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.
  • Kotha, S., & K, S. (2020, January 21). Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides. PMC, PubMed Central.
  • Fennie, M. W., & Di, T. (2021). Ene reactions of pre-aromatic heterocycles. Elsevier Ltd.
  • Garg, A. K., et al. (2023, January 15). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Reddy, P., & P, S. (2021). Synthesis of Trisubstituted Oxazoles via Aryne Induced[1][4] Sigmatropic Rearrangement-Annulation Cascade. Eur. J. Org. Chem. Retrieved from

  • MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System.
  • DOI. (n.d.). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping.
  • Smolecule. (2023, August 17). Buy 2-P-Tolyl-oxazole-4-carbaldehyde | 55327-30-5.
  • ResearchGate. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography.
  • Rasayan Journal of Chemistry. (2010). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES.
  • Joshi, et al. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • PMC. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives.
  • PMC. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease.
  • ResearchGate. (2025, August 7). Evaluation of a TLC Densitometric Method for Analysis of Azole Antifungal Agents.
  • Ali, F., et al. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Sigma-Aldrich. (n.d.). 4-Oxazolecarboxaldehyde 97 118994-84-6.
  • CSIRO Publishing. (1976, February 1). The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. Australian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.